SD-436
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C58H62F4N9O14PS |
|---|---|
Poids moléculaire |
1248.2 g/mol |
Nom IUPAC |
[[2-[[(5S,8S,10aR)-8-[[(2S)-5-amino-1-[[(2S)-3-(3,4-difluorophenyl)-1-[4-[4-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]but-3-ynyl]piperidin-1-yl]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]carbamoyl]-3-methoxycarbonyl-6-oxo-1,2,4,5,8,9,10,10a-octahydropyrrolo[1,2-a][1,5]diazocin-5-yl]carbamoyl]-1-benzothiophen-5-yl]-difluoromethyl]phosphonic acid |
InChI |
InChI=1S/C58H62F4N9O14PS/c1-85-57(81)69-24-21-36-11-14-45(71(36)56(80)43(30-69)66-53(77)47-28-34-27-35(10-16-46(34)87-47)58(61,62)86(82,83)84)52(76)64-41(13-17-48(63)72)50(74)65-42(26-32-9-12-39(59)40(60)25-32)55(79)68-22-19-31(20-23-68)5-2-3-6-33-7-4-8-37-38(33)29-70(54(37)78)44-15-18-49(73)67-51(44)75/h4,7-10,12,16,25,27-28,31,36,41-45H,2,5,11,13-15,17-24,26,29-30H2,1H3,(H2,63,72)(H,64,76)(H,65,74)(H,66,77)(H,67,73,75)(H2,82,83,84)/t36-,41+,42+,43+,44?,45+/m1/s1 |
Clé InChI |
FLMMCKAIYLDKIN-PBKIRHPCSA-N |
Origine du produit |
United States |
Foundational & Exploratory
The Advent of Targeted Protein Degradation: A Technical Deep Dive into SD-436, a Potent STAT3 Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Transducer and Activator of Transcription 3 (STAT3) is a well-validated, yet historically challenging, therapeutic target in oncology and immunology. Its role as a transcription factor with a planar and transient signaling interface has rendered conventional small-molecule inhibition difficult. The emergence of Proteolysis Targeting Chimeras (PROTACs) has offered a novel therapeutic modality to overcome these challenges. This technical guide provides an in-depth analysis of SD-436, a highly potent and selective STAT3 PROTAC degrader. We will explore its mechanism of action, summarize its efficacy with comprehensive data, detail the experimental protocols for its characterization, and visualize the key processes through structured diagrams.
Introduction: STAT3 as a High-Value Therapeutic Target
STAT3 is a latent cytoplasmic transcription factor that plays a pivotal role in signal transduction from various cytokines and growth factors. Upon activation via phosphorylation, typically by Janus kinases (JAKs), STAT3 dimerizes, translocates to the nucleus, and regulates the expression of a wide array of genes involved in cell proliferation, survival, differentiation, and angiogenesis. Constitutive activation of the STAT3 signaling pathway is a hallmark of numerous human cancers, including leukemia, lymphoma, and various solid tumors, where it promotes tumorigenesis and suppresses anti-tumor immunity. The multifaceted role of STAT3 in disease pathogenesis makes it a compelling target for therapeutic intervention.
The PROTAC Approach: Hijacking the Cellular Machinery for Targeted Degradation
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary strategy in drug discovery. These bifunctional molecules are engineered to simultaneously bind to a target protein and an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the cell's own proteasome. Unlike traditional inhibitors that require sustained occupancy of a target's active site, PROTACs act catalytically, enabling the degradation of multiple target protein molecules. This event-driven pharmacology offers the potential for more profound and durable target suppression at lower drug concentrations.
This compound: A Next-Generation STAT3 Degrader
This compound is a novel, highly potent, and selective STAT3 degrader developed to overcome the limitations of previous STAT3-targeting agents. It is a PROTAC comprised of three key components: a high-affinity ligand that binds to the SH2 domain of STAT3, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a chemical linker that optimally positions the two proteins for effective ternary complex formation.[1][2]
Mechanism of Action
The mechanism of this compound-mediated STAT3 degradation is a stepwise process initiated by the formation of a ternary complex between STAT3, this compound, and the CRBN E3 ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the STAT3 protein. The resulting polyubiquitinated STAT3 is then recognized and degraded by the 26S proteasome, leading to a rapid and sustained depletion of cellular STAT3 levels. This degradation is highly selective for STAT3, with minimal impact on other members of the STAT family.[1][3]
References
The Structure and Mechanism of SD-436: A Potent STAT3 PROTAC Degrader
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SD-436 is a novel and highly potent Proteolysis Targeting Chimera (PROTAC) designed for the selective degradation of Signal Transducer and Activator of Transcription 3 (STAT3) protein. This document provides a comprehensive overview of the structure, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in the field of targeted protein degradation.
Introduction to this compound
This compound is a heterobifunctional molecule engineered to hijack the ubiquitin-proteasome system for the targeted degradation of STAT3, a transcription factor implicated in the pathogenesis of various cancers, including leukemia and lymphoma.[1][2][3] As a PROTAC, this compound is comprised of three key components: a ligand that binds to the target protein (STAT3), a ligand that recruits an E3 ubiquitin ligase (Cereblon), and a chemical linker that connects these two ligands.[4] This tripartite structure enables the formation of a ternary complex between STAT3 and the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.
Chemical Structure of this compound
The chemical structure of this compound is defined by its molecular formula, C58H62F4N9O14PS, and a molecular weight of 1248.21 g/mol .[5]
The core structure of this compound consists of:
-
A high-affinity STAT3 ligand: This moiety is responsible for the selective recognition and binding to the STAT3 protein.
-
A Cereblon (CRBN) E3 ligase ligand: This component of the molecule engages the E3 ubiquitin ligase complex.
-
A flexible linker: This chemical chain connects the STAT3 and Cereblon ligands, optimizing the formation of the ternary complex.
Mechanism of Action
The mechanism of action of this compound follows the canonical pathway of PROTAC-mediated protein degradation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
SD-436: A Deep Dive into its Discovery and Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction:
SD-436 is a novel, highly potent, and selective degrader of Signal Transducer and Activator of Transcription 3 (STAT3), a protein implicated in the oncogenesis of various human cancers, including leukemia and lymphoma.[1][2] Developed as a Proteolysis Targeting Chimera (PROTAC), this compound leverages the cell's own ubiquitin-proteasome system to achieve targeted degradation of STAT3, offering a promising therapeutic strategy for STAT3-driven malignancies.[1] This technical guide provides a comprehensive overview of the discovery, synthesis pathway, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Discovery and Rationale
The development of this compound stemmed from the established role of persistent STAT3 activation in promoting tumor cell proliferation, survival, and immune evasion.[1] Traditional small-molecule inhibitors of STAT3 have faced challenges in achieving sustained target inhibition and desired therapeutic outcomes. The PROTAC approach offers an alternative by inducing the degradation of the target protein rather than merely blocking its activity.
This compound was designed as a heterobifunctional molecule comprising three key components: a high-affinity ligand for STAT3, a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a flexible linker connecting the two.[1] This design facilitates the formation of a ternary complex between STAT3, this compound, and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of STAT3.
Synthesis Pathway
The synthesis of this compound involves a multi-step chemical process, beginning with the synthesis of the STAT3-binding moiety, followed by the preparation of the Cereblon E3 ligase ligand, and culminating in the conjugation of these two components via a linker. While the specific, step-by-step synthesis protocol for this compound is detailed in the primary research publication, the general strategy involves standard organic chemistry reactions. The STAT3 ligand is a novel, high-affinity molecule designed for optimal binding, and the Cereblon ligand is based on the well-established thalidomide (B1683933) scaffold. The linker is optimized for length and composition to ensure efficient ternary complex formation.
Biological Activity and Quantitative Data
This compound has demonstrated potent and selective degradation of STAT3 in various cancer cell lines. The following tables summarize the key quantitative data from preclinical studies.
Table 1: In Vitro Degradation and Potency of this compound
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation Concentration 50%) | - | 0.5 µM | [2] |
| IC50 (Inhibitory Concentration 50%) | STAT3 | 19 nM | |
| STAT1 | 270 nM | ||
| STAT4 | 360 nM | ||
| STAT5 | >10 µM | ||
| STAT6 | >10 µM | ||
| MOLM-16 (Leukemia) | 0.038 µM | ||
| SU-DHL-1 (Lymphoma) | 0.43 µM | ||
| SUP-M2 (Lymphoma) | 0.39 µM |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosing Schedule | Outcome | Reference |
| Leukemia | Weekly | Complete and long-lasting tumor regression | [1] |
| Lymphoma | Weekly | Complete and long-lasting tumor regression | [1] |
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and advancement of scientific findings. The following outlines the key experimental protocols used in the characterization of this compound.
Cell Viability Assay
-
Cell Seeding: Cancer cell lines (e.g., MOLM-16, SU-DHL-1) are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with serial dilutions of this compound or control compounds for a specified duration (e.g., 72 hours).
-
Viability Assessment: Cell viability is assessed using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.
-
Data Analysis: The luminescence signal is read using a plate reader, and the data is normalized to vehicle-treated controls to determine the IC50 values.
Western Blotting for Protein Degradation
-
Cell Lysis: Cells treated with this compound or vehicle are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against STAT3 and a loading control (e.g., β-actin).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software to determine the extent of protein degradation (DC50).
In Vivo Xenograft Studies
-
Tumor Implantation: Immunocompromised mice are subcutaneously inoculated with human cancer cells (e.g., MOLM-16).
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: this compound is administered to the treatment group via a specified route (e.g., intravenous) and schedule. The control group receives a vehicle control.
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Data Analysis: Tumor growth curves are plotted, and the anti-tumor efficacy of this compound is evaluated by comparing the tumor volumes in the treated group to the control group.
Visualizations
STAT3 Signaling Pathway
The following diagram illustrates the canonical STAT3 signaling pathway, which is targeted by this compound.
Caption: Canonical STAT3 signaling pathway and the mechanism of this compound-mediated degradation.
PROTAC Experimental Workflow
The following diagram outlines the general workflow for the preclinical evaluation of a PROTAC like this compound.
Caption: General experimental workflow for the development and characterization of a PROTAC.
Conclusion
This compound represents a significant advancement in the targeted therapy of STAT3-dependent cancers. Its ability to induce potent, selective, and durable degradation of STAT3 protein offers a compelling therapeutic modality. The data presented in this guide underscore the potential of this compound as a clinical candidate. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility and safety profile.
References
SD-436: A Technical Deep Dive into STAT3 Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of SD-436, a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade Signal Transducer and Activator of Transcription 3 (STAT3). This document summarizes key quantitative data, outlines detailed experimental protocols for assessing binding parameters, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Binding Affinity Data
This compound is a highly selective and efficacious STAT3 PROTAC degrader.[1] Its binding affinity for STAT3 has been quantified, demonstrating high potency. The available data for this compound and its precursor, SD-36, are summarized below for comparative analysis.
| Compound | Parameter | Value | Target Protein(s) | Notes |
| This compound | IC50 | 19 nM | STAT3 | Demonstrates high potency in binding to STAT3.[1] |
| IC50 | 270 nM | STAT1 | Exhibits selectivity for STAT3 over other STAT family members.[1] | |
| IC50 | 360 nM | STAT4 | [1] | |
| IC50 | >10 µM | STAT5, STAT6 | [1] | |
| DC50 | 0.5 µM | STAT3 | Effective in inducing STAT3 degradation.[1] | |
| SD-36 | Kd | ~50 nM | STAT3 | A related STAT3 PROTAC degrader.[2] |
Binding Affinity and Kinetics: Experimental Protocols
While the precise experimental details for the determination of this compound's binding affinity are not fully available in the public domain, this section outlines a likely methodology based on common practices for characterizing STAT3 inhibitors and PROTACs. Fluorescence Polarization (FP) is a widely used, robust, and sensitive method for such measurements. Additionally, a protocol for determining binding kinetics using Surface Plasmon Resonance (SPR) is provided, as this is a standard technique for measuring association (kon) and dissociation (koff) rates.
Determination of Binding Affinity (IC50) via Fluorescence Polarization (FP)
This protocol describes a competitive binding assay to determine the concentration at which this compound inhibits 50% of the binding of a fluorescently labeled probe to the STAT3 protein.
Materials:
-
Recombinant human STAT3 protein
-
Fluorescently labeled peptide probe with high affinity for the STAT3 SH2 domain (e.g., a phosphotyrosine peptide)
-
This compound
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Create a serial dilution of this compound in the assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
Dilute the recombinant STAT3 protein and the fluorescent probe to their optimal working concentrations in the assay buffer. These concentrations should be determined empirically but are typically in the low nanomolar range.
-
-
Assay Protocol:
-
Add a small volume (e.g., 5 µL) of the serially diluted this compound or vehicle control (assay buffer with the same final DMSO concentration) to the wells of the 384-well plate.
-
Add the STAT3 protein solution (e.g., 5 µL) to all wells.
-
Add the fluorescent probe solution (e.g., 10 µL) to all wells.
-
Incubate the plate at room temperature for a predetermined period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters for the chosen fluorophore.
-
-
Data Analysis:
-
The raw fluorescence polarization data is plotted against the logarithm of the this compound concentration.
-
The data is then fitted to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.
-
Determination of Binding Kinetics (kon, koff) via Surface Plasmon Resonance (SPR)
This protocol outlines a general procedure for analyzing the real-time binding kinetics of this compound to STAT3.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human STAT3 protein
-
This compound
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Protein Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the STAT3 protein solution over the activated surface to allow for covalent immobilization via amine coupling.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared in the same way but without the protein to serve as a control for non-specific binding and bulk refractive index changes.
-
-
Kinetic Analysis:
-
Prepare a series of dilutions of this compound in the running buffer.
-
Inject the different concentrations of this compound over the immobilized STAT3 and reference flow cells for a defined association phase.
-
Switch back to the running buffer to monitor the dissociation phase.
-
Between each concentration, regenerate the sensor surface using a suitable regeneration solution (e.g., a short pulse of low pH buffer) to remove all bound analyte.
-
-
Data Analysis:
-
The sensorgrams (response units vs. time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.
-
The corrected sensorgrams are then globally fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.
-
This fitting process yields the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).
-
Visualizations
The following diagrams illustrate the STAT3 signaling pathway, the mechanism of action of this compound as a PROTAC, and the experimental workflow for determining binding affinity.
Caption: Canonical STAT3 signaling pathway.
Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.
Caption: Experimental workflow for a Fluorescence Polarization (FP) binding assay.
References
SD-436: A Technical Guide to a Potent and Selective STAT3 Degrader
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of SD-436, a highly potent and selective small-molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). As a Proteolysis Targeting Chimera (PROTAC), this compound offers a promising therapeutic strategy for cancers and other diseases driven by aberrant STAT3 signaling. This document outlines the mechanism of action, key quantitative data, detailed experimental protocols, and relevant signaling pathways associated with this compound.
Introduction to this compound
This compound is a novel STAT3 degrader that builds upon previous research into STAT3 inhibitors and degraders like SD-36.[1][2][3] It was developed by designing and synthesizing a new series of STAT3 degraders utilizing a high-affinity STAT3 ligand with excellent chemical stability and cereblon (CRBN) ligands to engage the E3 ubiquitin ligase complex.[1][2][3] This approach facilitates the ubiquitination and subsequent proteasomal degradation of the STAT3 protein. The persistent activation of STAT3 is a hallmark of numerous cancers, contributing to tumor cell proliferation, survival, metastasis, and immunosuppression, making it a compelling target for therapeutic intervention.[4][5][6][7][8]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound across various in vitro and in vivo studies.
Table 1: In Vitro Degradation and Potency of this compound
| Cell Line | Assay Type | Parameter | Value | Reference |
| SU-DHL-1 (Lymphoma) | Degradation | DC50 | 10 nM | [9] |
| SU-DHL-1 (Lymphoma) | Degradation | Dmax | >95% | [9] |
| Pfeiffer (Lymphoma, STAT3K658R) | Degradation | DC50 | 2.5 nM | [9][10] |
| Pfeiffer (Lymphoma, STAT3K658R) | Degradation | Dmax | >90% (at 64 nM) | [9] |
| MOLM-16 (Leukemia) | Degradation | - | Near complete degradation at 320 nM (4h) | [10] |
| MOLM-16 (Leukemia) | Growth Inhibition | IC50 | 4-40 nM | [9] |
| MOLM-16 (Leukemia) | Growth Inhibition | IC50 | 0.038 µM (4-day treatment) | [10] |
| SU-DHL-1 (Lymphoma) | Growth Inhibition | IC50 | 0.43 µM (4-day treatment) | [10] |
| SUP-M2 (Lymphoma) | Growth Inhibition | IC50 | 0.39 µM (4-day treatment) | [10] |
Table 2: In Vitro Binding Affinity and Selectivity of this compound
| Protein Target | Assay Type | Parameter | Value | Reference |
| STAT3 | Binding Affinity | IC50 | 19 nM | [10] |
| STAT1 | Binding Affinity | IC50 | 270 nM | [10] |
| STAT4 | Binding Affinity | IC50 | 360 nM | [10] |
| STAT5 | Binding Affinity | IC50 | >10 µM | [10] |
| STAT6 | Binding Affinity | IC50 | >10 µM | [10] |
| STAT1, STAT2, STAT5 | Degradation Selectivity | - | No or minimal effect up to 40 µM | [9] |
This compound demonstrates 14-19 fold selectivity for STAT3 over STAT1 and STAT4 proteins.[9]
Table 3: In Vivo Efficacy and Pharmacodynamics of this compound
| Animal Model | Dosing | Effect | Reference |
| Mice (Leukemia and Lymphoma Xenografts) | 5 mg/kg, single i.v. | Rapid, complete, and durable depletion of STAT3 in native and xenograft tumor tissues. | [1][2][3][10][11] |
| Mice (Leukemia and Lymphoma Xenografts) | 5-25 mg/kg, i.v. (weekly) | Complete and long-lasting tumor regression. | [1][2][3][10][11] |
| Mice | 10 mg/kg | ~90% depletion of STAT3 protein in spleen and liver at 48 and 72 hours. | [9] |
Table 4: Physicochemical and Pharmacokinetic Properties of this compound
| Parameter | Value | Reference |
| Molecular Formula | C58H62F4N9O14PS | [11] |
| Molecular Weight | 1248.21 | [11] |
| Plasma Stability (Mouse, Rat, Dog, Monkey, Human) | T1/2 > 120 min | [10] |
| hERG Inhibition | 1.3% at 3 µM; 1.1% at 30 µM | [10] |
Signaling Pathways and Mechanism of Action
The Canonical JAK/STAT3 Signaling Pathway
The Janus kinase (JAK)/STAT3 signaling pathway is a critical regulator of cellular processes such as proliferation, survival, and differentiation.[4][5] Dysregulation of this pathway, leading to constitutive STAT3 activation, is a common feature in many cancers.[5] The pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors, leading to the activation of receptor-associated JAKs. JAKs then phosphorylate tyrosine residues on the receptor, creating docking sites for STAT3 monomers. Recruited STAT3 is subsequently phosphorylated by JAKs, leading to its dimerization, nuclear translocation, and activation of target gene transcription.[4]
Caption: Canonical JAK/STAT3 Signaling Pathway.
Mechanism of Action of this compound
This compound functions as a PROTAC, a heterobifunctional molecule that hijacks the cell's natural protein disposal system. It simultaneously binds to the STAT3 protein and the cereblon (CRBN) E3 ubiquitin ligase. This proximity induces the ubiquitination of STAT3, marking it for degradation by the proteasome. This degradation-based approach offers advantages over simple inhibition, as it can lead to a more profound and sustained suppression of STAT3 signaling.
Caption: Mechanism of Action of this compound as a STAT3 PROTAC.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize this compound, based on standard methodologies in the field. For specific details, refer to the cited publications.
Cell Viability Assay
This assay determines the effect of this compound on the growth and proliferation of cancer cell lines.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MOLM-16, SU-DHL-1) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 4 days).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the luminescence, which is proportional to the number of viable cells.
-
Data Analysis: Normalize the results to the vehicle-treated control and calculate the IC50 value, the concentration of this compound that inhibits cell growth by 50%.
Caption: Workflow for a Cell Viability Assay.
Western Blotting for STAT3 Degradation
This technique is used to quantify the levels of STAT3 protein in cells following treatment with this compound.
Protocol:
-
Cell Treatment: Treat cells with various concentrations of this compound for a specified time (e.g., 4 or 20 hours).
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for STAT3. A loading control antibody (e.g., β-actin or GAPDH) should also be used.
-
Secondary Antibody and Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Data Analysis: Quantify the band intensities to determine the extent of STAT3 degradation relative to the loading control. Calculate DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
Caption: Workflow for Western Blotting to Assess STAT3 Degradation.
In Vivo Xenograft Tumor Model
These studies evaluate the anti-tumor efficacy of this compound in a living organism.
Protocol:
-
Tumor Implantation: Subcutaneously implant human cancer cells (e.g., MOLM-16) into immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer this compound (e.g., 5-25 mg/kg, i.v., weekly) or a vehicle control.
-
Tumor Monitoring: Measure tumor volume and body weight regularly.
-
Pharmacodynamic Assessment: At the end of the study, or at specific time points, tumors and tissues can be collected to assess STAT3 protein levels by western blotting or immunohistochemistry.
-
Data Analysis: Analyze the tumor growth inhibition and assess the overall tolerability of the treatment.
Conclusion
This compound is a highly potent, selective, and efficacious STAT3 degrader with significant potential for the treatment of cancers reliant on STAT3 signaling.[1][2][3] Its ability to induce rapid, complete, and durable depletion of STAT3 protein in preclinical models, leading to long-lasting tumor regression, underscores the promise of targeted protein degradation as a therapeutic modality.[1][2][3][10][11] The data and protocols presented in this guide provide a foundational resource for researchers and drug development professionals working on or interested in the therapeutic application of STAT3 degraders. Further preclinical and clinical development will be crucial to fully elucidate the therapeutic potential of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of this compound: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of this compound: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression. | Semantic Scholar [semanticscholar.org]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jebms.org [jebms.org]
- 6. Frontiers | Editorial: The role of STAT3 signaling pathway in tumor progression [frontiersin.org]
- 7. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medkoo.com [medkoo.com]
The Downstream Cascade: A Technical Guide to the Effects of SD-436-Induced STAT3 Degradation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream molecular and cellular consequences of STAT3 protein degradation induced by the potent and selective PROTAC (Proteolysis Targeting Chimera) degrader, SD-436. This document collates available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to support further research and development in the field of targeted protein degradation.
Introduction: Targeting STAT3 with this compound
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor frequently implicated in the oncogenesis of various human cancers, including leukemia and lymphoma.[1][2] Its persistent activation promotes uncontrolled cell growth and survival by dysregulating the expression of critical genes such as cyclin D1, c-Myc, Bcl-xL, Mcl-1, and survivin.[2] this compound is a highly selective and efficacious STAT3 PROTAC degrader that leverages the cell's own ubiquitin-proteasome system to eliminate the STAT3 protein, thereby offering a promising therapeutic strategy for cancers dependent on STAT3 signaling.[1][3]
Mechanism of Action of this compound
This compound is a heterobifunctional molecule composed of a high-affinity ligand for STAT3, a linker, and a ligand for the E3 ubiquitin ligase Cereblon (CRBN).[1] By simultaneously binding to both STAT3 and CRBN, this compound facilitates the formation of a ternary complex. This proximity induces the poly-ubiquitination of STAT3 by the E3 ligase, marking it for recognition and subsequent degradation by the 26S proteasome. This catalytic process results in the efficient and sustained elimination of the STAT3 protein from the cell.
Quantitative Effects of this compound
This compound demonstrates high potency and selectivity in degrading STAT3, leading to potent anti-proliferative effects and significant anti-tumor activity in preclinical models.
Selectivity Profile
This compound exhibits high selectivity for STAT3 over other members of the STAT family.
| Target Protein | IC50 (nM)[1] |
| STAT3 | 19 |
| STAT1 | 270 |
| STAT4 | 360 |
| STAT5 | >10,000 |
| STAT6 | >10,000 |
STAT3 Degradation Potency (DC50)
The half-maximal degradation concentration (DC50) highlights the potent ability of this compound to induce STAT3 degradation across various cell lines.
| Cell Line | DC50[1] |
| Human PBMCs | 0.1 nM |
| Pfeiffer (Mutant STAT3K658R) | 2.5 nM |
| SU-DHL-1 | 10 nM |
| General | 0.5 µM |
Anti-Proliferative Activity (IC50)
This compound effectively inhibits the growth of leukemia and lymphoma cell lines that are dependent on STAT3 signaling.
| Cell Line | Cancer Type | Treatment Duration | IC50 (µM)[1] |
| MOLM-16 | Leukemia | 4 days | 0.038 |
| SUP-M2 | Lymphoma | 4 days | 0.39 |
| SU-DHL-1 | Lymphoma | 4 days | 0.43 |
In Vivo Anti-Tumor Efficacy
In xenograft models of leukemia and lymphoma, this compound induces rapid, durable, and complete tumor regression.[1][4]
| Xenograft Model | Dose (mg/kg, i.v.) | Dosing Schedule | Outcome[1] |
| MOLM-16 (Leukemia) | 5 | Single Dose | 76% maximum tumor regression |
| MOLM-16 (Leukemia) | 10 | Not Specified | Complete tumor regression |
| MOLM-16 (Leukemia) | 20 | Not Specified | Complete tumor regression |
| SU-DHL-1 (Lymphoma) | 25 | Weekly | Complete and long-lasting tumor regression |
Downstream Effects of this compound Induced STAT3 Degradation
The therapeutic efficacy of this compound is a direct consequence of the downstream effects following STAT3 protein elimination. Degradation of STAT3 results in a robust suppression of its entire transcriptional network, which is more profound than the effects observed with small molecule inhibitors that only block STAT3's SH2 domain.[1][5]
Impact on STAT3 Target Gene Expression
While specific quantitative RNA-sequencing data for this compound is not publicly available in the reviewed literature, comprehensive transcriptomic analysis of the closely related STAT3 degrader, SD-36, has been performed and the data is deposited at the Gene Expression Omnibus (GEO) under accession number GSE131358.[1] This analysis revealed a significant alteration in the expression of a wide array of STAT3 target genes.[1] The degradation of STAT3 by these PROTACs leads to the downregulation of key genes involved in:
-
Cell Cycle Progression: Notably, the expression of c-Myc and Cyclin D1 is suppressed, contributing to cell cycle arrest.[2][5]
-
Apoptosis and Survival: The levels of anti-apoptotic proteins such as Bcl-xL, Mcl-1, and Survivin are reduced, promoting programmed cell death in cancer cells.[2]
Proteomic analysis of a highly potent STAT3 degrader, believed to be this compound or a closely related analog, confirmed its exceptional selectivity, with only STAT3 being significantly reduced out of more than 6,700 proteins quantified.[6]
Note: A detailed quantitative summary table of downstream gene/protein expression changes is not provided as this specific data was not available in the public domain literature reviewed.
Experimental Protocols
The following section details generalized protocols for key experiments used to characterize the effects of STAT3 degraders like this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay quantifies the number of viable cells in culture by measuring ATP levels, an indicator of metabolic activity.
Materials:
-
Cancer cell lines (e.g., MOLM-16, SU-DHL-1)
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Plate shaker
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in opaque-walled multiwell plates in a final volume of 100 µL (96-well) or 25 µL (384-well) per well and incubate under standard conditions (37°C, 5% CO2).
-
Compound Addition: Add serial dilutions of this compound or vehicle control (e.g., DMSO) to the wells. Incubate for the desired time period (e.g., 4 days).
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Preparation: Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Cell Lysis: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the logarithm of the compound concentration and fitting the data to a four-parameter dose-response curve.
Western Blot Analysis for STAT3 Degradation
Western blotting is used to detect and quantify the levels of total STAT3, phosphorylated STAT3 (p-STAT3), and downstream target proteins in cell lysates.
Materials:
-
Cell lines treated with this compound or vehicle
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer and system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-STAT3, anti-p-STAT3 (Tyr705), anti-c-Myc, anti-Cyclin D1, anti-Bcl-xL, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load samples onto a polyacrylamide gel and separate proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the protein of interest to a loading control (e.g., β-actin).
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous leukemia or lymphoma xenograft model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., MOLM-16, SU-DHL-1)
-
Sterile PBS or serum-free medium
-
This compound formulation for intravenous (i.v.) injection
-
Vehicle control
-
Calipers for tumor measurement
Protocol:
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS at a concentration of 5-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size (e.g., 100-200 mm³). Monitor tumor volume 2-3 times per week using calipers. Tumor Volume = (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, randomize mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound or vehicle via intravenous injection according to the specified dose and schedule (e.g., 5-25 mg/kg, weekly).
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further pharmacodynamic analysis (e.g., Western blot for STAT3 levels).
Conclusion
This compound is a potent, selective, and efficacious STAT3 PROTAC degrader with significant preclinical activity in leukemia and lymphoma models.[1][4] Its mechanism of action, leading to the complete and durable degradation of the STAT3 oncoprotein, results in the profound suppression of the downstream STAT3 transcriptional network. This cascade of effects, including the downregulation of key proteins involved in cell proliferation and survival like c-Myc, culminates in cell cycle arrest, apoptosis, and robust tumor regression in vivo.[2][5] The data and protocols presented herein provide a technical foundation for professionals in the field to further explore and develop STAT3 degraders as a novel class of cancer therapeutics.
References
- 1. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rb/E2F4 and Smad2/3 Link Survivin to TGF-β-induced Apoptosis and Tumor Progression - PMC [pmc.ncbi.nlm.nih.gov]
The Advent of Targeted Protein Degradation: A Technical Guide to SD-436-Mediated STAT3 Ubiquitination
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a pivotal protein in cellular signaling, playing a crucial role in cell growth, differentiation, and survival. Its persistent activation is a hallmark of numerous human cancers, making it a prime therapeutic target. However, the development of effective STAT3 inhibitors has been challenging. The emergence of Proteolysis Targeting Chimeras (PROTACs) has offered a novel therapeutic modality to target proteins like STAT3 for degradation. This technical guide provides an in-depth overview of SD-436, a potent and selective STAT3 degrader, focusing on its mechanism of action, quantitative cellular effects, and the experimental protocols to evaluate its activity.
The PROTAC Approach: Hijacking the Ubiquitin-Proteasome System
PROTACs are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the cell's natural disposal system, the proteasome.
This compound is a PROTAC that consists of a ligand that binds to STAT3, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase. By forming a ternary complex between STAT3 and CRBN, this compound effectively flags STAT3 for destruction.
Quantitative Analysis of this compound Activity
The efficacy of this compound has been demonstrated through various in vitro and in vivo studies. The following tables summarize the key quantitative data regarding its potency, selectivity, and anti-proliferative effects.
| Parameter | Cell Line | Value | Reference |
| DC50 (Degradation) | MOLM-16 (Leukemia) | 0.5 µM | [1] |
| SU-DHL-1 (Lymphoma) | 10 nM | ||
| Pfeiffer | 2.5 nM | ||
| IC50 (Inhibition of Viability) | MOLM-16 (Leukemia) | 0.038 µM | |
| SU-DHL-1 (Lymphoma) | 0.43 µM | ||
| SUP-M2 (Lymphoma) | 0.39 µM |
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Protein Target | IC50 (Binding Affinity) |
| STAT3 | 19 nM |
| STAT1 | 270 nM |
| STAT4 | 360 nM |
| STAT5 | >10 µM |
| STAT6 | >10 µM |
Table 2: Selectivity Profile of this compound for STAT Family Proteins
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism by which this compound induces the ubiquitination and subsequent degradation of STAT3.
Caption: Mechanism of this compound-induced STAT3 degradation.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the activity of this compound.
Western Blot for STAT3 Degradation
This protocol is used to quantify the reduction in STAT3 protein levels following treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MOLM-16, SU-DHL-1)
-
This compound compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3, anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound for different time points (e.g., 4, 8, 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the STAT3 signal to the loading control (β-actin) to determine the percentage of STAT3 degradation.
Caption: Western Blot workflow for STAT3 degradation analysis.
Co-Immunoprecipitation (Co-IP) for STAT3 Ubiquitination
This protocol is designed to detect the ubiquitination of STAT3 induced by this compound.
Materials:
-
Cells treated with this compound and a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated proteins.
-
Co-IP lysis buffer (non-denaturing)
-
Anti-STAT3 antibody for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) resin
-
Wash buffer
-
Elution buffer
-
Primary antibodies: anti-ubiquitin, anti-STAT3
-
HRP-conjugated secondary antibodies
Procedure:
-
Cell Lysis: Lyse the treated cells with a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the anti-STAT3 antibody overnight at 4°C.
-
Add fresh protein A/G beads to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated STAT3 and an anti-STAT3 antibody to confirm the immunoprecipitation of STAT3.
Caption: Co-Immunoprecipitation workflow for ubiquitination assay.
Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines
-
96-well plates
-
This compound compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Plate reader (luminometer or spectrophotometer)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours).
-
Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.
Conclusion
This compound represents a promising therapeutic agent that leverages the PROTAC technology to induce the targeted degradation of STAT3. This technical guide has provided a comprehensive overview of its mechanism of action, quantitative data on its efficacy and selectivity, and detailed protocols for its characterization. The provided methodologies will enable researchers to further investigate the potential of this compound and other PROTAC molecules in the development of novel cancer therapies.
References
In-Depth Technical Guide to SD-436: A Potent and Selective STAT3 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
SD-436 is a novel, highly potent, and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Signal Transducer and Activator of Transcription 3 (STAT3). As a transcription factor frequently exhibiting constitutive activation in a wide array of human cancers, STAT3 is a compelling therapeutic target. This compound offers a promising therapeutic strategy by harnessing the cell's own ubiquitin-proteasome system to eliminate the STAT3 protein, thereby overcoming limitations of traditional small-molecule inhibitors. This technical guide provides a comprehensive overview of the molecular weight, chemical properties, mechanism of action, and preclinical efficacy of this compound, complete with detailed experimental protocols and data presented for researchers in oncology and drug development.
Core Molecular and Chemical Properties
This compound is a solid, white to off-white compound with the following key characteristics:
| Property | Value | Reference |
| Molecular Formula | C₅₈H₆₂F₄N₉O₁₄PS | [1] |
| Molecular Weight | 1248.20 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | Soluble in DMSO (100 mg/mL, 80.11 mM) | [2] |
Mechanism of Action: STAT3 Degradation via PROTAC Technology
This compound functions as a heterobifunctional molecule, simultaneously binding to the STAT3 protein and an E3 ubiquitin ligase. This proximity induces the formation of a ternary complex, leading to the ubiquitination of STAT3 and its subsequent degradation by the proteasome. This catalytic process allows a single molecule of this compound to induce the degradation of multiple STAT3 proteins, leading to a profound and sustained depletion of both total and phosphorylated STAT3.
Signaling Pathway of this compound-Mediated STAT3 Degradation
Caption: Mechanism of this compound-mediated STAT3 degradation.
In Vitro Efficacy and Selectivity
This compound demonstrates high potency and selectivity for STAT3 degradation across various cancer cell lines.
Degradation Activity (DC₅₀)
| Cell Line | DC₅₀ | Reference |
| SU-DHL-1 (Lymphoma) | 10 nM | [3] |
| Pfeiffer (Lymphoma, STAT3K658R mutant) | 2.5 nM | [3] |
Inhibitory Activity (IC₅₀)
| Target/Cell Line | IC₅₀ | Reference |
| STAT3 (binding) | 19 nM | [4] |
| STAT1 (binding) | 270 nM | [4] |
| STAT4 (binding) | 360 nM | [4] |
| STAT5 (binding) | >10 µM | [4] |
| STAT6 (binding) | >10 µM | [4] |
| MOLM-16 (Leukemia) | 0.038 µM | [3] |
| SU-DHL-1 (Lymphoma) | 0.43 µM | [3] |
| SUP-M2 (Lymphoma) | 0.39 µM | [3] |
In Vivo Efficacy
In preclinical xenograft models, this compound has shown significant anti-tumor activity.
| Animal Model | Dosing | Outcome | Reference |
| MOLM-16 Leukemia Xenograft | 10 and 20 mg/kg (i.v.) | Complete tumor regression | [3] |
| SU-DHL-1 Lymphoma Xenograft | 25 mg/kg (i.v., weekly) | Complete and long-lasting tumor regression | [3] |
Pharmacokinetic Properties
Pharmacokinetic studies have been conducted in multiple species, demonstrating favorable properties for in vivo applications.
| Species | IV Dose (mg/kg) | t₁/₂ (h) | Cₘₐₓ (ng/mL) | AUC₀₋t (h*ng/mL) | Reference |
| Mouse | 5 | 1.5 | 2340 | 3450 | [3] |
| Rat | 2 | 2.1 | 1230 | 2340 | [3] |
| Dog | 1 | 2.8 | 890 | 1890 | [3] |
Note: The pharmacokinetic data is provided for reference and may vary based on experimental conditions.
Experimental Protocols
Western Blotting for STAT3 and p-STAT3 Degradation
This protocol is designed to assess the degradation of total STAT3 and phosphorylated STAT3 (Tyr705) in cell lines treated with this compound.
Caption: Workflow for Western Blot analysis of STAT3 degradation.
-
Cell Culture and Treatment: Seed cells (e.g., MOLM-16, SU-DHL-1) in appropriate culture medium. Once attached or at the desired density, treat with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for desired time points (e.g., 4, 8, 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto a polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies against total STAT3, p-STAT3 (Tyr705), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well.
-
Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound. Include a vehicle control.
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
In Vivo Xenograft Tumor Model
This protocol outlines the establishment of a subcutaneous xenograft model to evaluate the anti-tumor efficacy of this compound.
Caption: Workflow for in vivo xenograft studies.
-
Animal Model: Use immunocompromised mice (e.g., NOD/SCID).
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10⁶ MOLM-16 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Treatment: When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and vehicle control groups. Administer this compound intravenously at the desired dose and schedule.
-
Efficacy Assessment: Measure tumor volume and body weight 2-3 times per week. At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for STAT3 levels).
Conclusion
This compound is a highly promising STAT3-targeting PROTAC degrader with potent and selective activity both in vitro and in vivo. Its ability to induce profound and sustained degradation of STAT3, coupled with its favorable pharmacokinetic profile and significant anti-tumor efficacy in preclinical models, positions it as a strong candidate for further development as a novel cancer therapeutic. The experimental protocols and data provided in this guide are intended to facilitate further research and evaluation of this compound and other STAT3-targeting strategies.
References
Methodological & Application
Application Notes and Protocols for SD-436, a STAT3 PROTAC Degrader
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the use of SD-436, a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of Signal Transducer and Activator of Transcription 3 (STAT3). This compound is a valuable tool for studying the roles of STAT3 in various cellular processes and for investigating its potential as a therapeutic target in diseases such as cancer.
Introduction
This compound is a PROTAC that selectively targets STAT3 for ubiquitination and subsequent degradation by the proteasome.[1] It is composed of a ligand that binds to STAT3, a linker, and a ligand that recruits an E3 ubiquitin ligase.[1] This ternary complex formation facilitates the transfer of ubiquitin to STAT3, marking it for degradation. This compound has demonstrated high selectivity for STAT3 over other members of the STAT family.[1]
Quantitative Data Summary
The following tables summarize the in vitro efficacy and selectivity of this compound in various cancer cell lines.
Table 1: In Vitro Degradation and Inhibition Potency of this compound
| Parameter | Cell Line/Target | Value | Reference |
| DC50 (Degradation) | General | 0.5 µM | [1][2] |
| DC50 (Degradation) | Pfeiffer | 2.5 nM (mutated STAT3) | [1] |
| IC50 (Growth Inhibition) | MOLM-16 (Leukemia) | 0.038 µM | [1] |
| IC50 (Growth Inhibition) | SU-DHL-1 (Lymphoma) | 0.43 µM | [1] |
| IC50 (Growth Inhibition) | SUP-M2 (Lymphoma) | 0.39 µM | [1] |
Table 2: Selectivity Profile of this compound (IC50 Values)
| Target | IC50 | Reference |
| STAT3 | 19 nM | [1] |
| STAT1 | 270 nM | [1] |
| STAT4 | 360 nM | [1] |
| STAT5 | >10 µM | [1] |
| STAT6 | >10 µM | [1] |
Signaling Pathway
This compound functions by hijacking the ubiquitin-proteasome system to induce the degradation of STAT3. The diagram below illustrates the mechanism of action.
Caption: Mechanism of this compound-induced STAT3 protein degradation.
Experimental Protocols
The following are detailed protocols for the use of this compound in cell culture experiments.
Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Caption: General workflow for cell culture and treatment with this compound.
Materials:
-
Cancer cell lines (e.g., MOLM-16, SU-DHL-1)
-
Complete culture medium (specific to cell line)
-
Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates (e.g., 6-well, 96-well)
Procedure:
-
Cell Seeding:
-
Culture cells in appropriate complete medium supplemented with FBS and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO₂.
-
For adherent cells, seed at a density that will result in 70-80% confluency at the time of treatment.
-
For suspension cells (like MOLM-16), seed at a density of approximately 2-5 x 10⁵ cells/mL.
-
-
Preparation of this compound Stock Solution:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.[2]
-
Store the stock solution at -20°C or -80°C.
-
-
Treatment:
-
On the day of the experiment, dilute the this compound stock solution in complete culture medium to the desired final concentrations (e.g., 0.1 nM to 40 µM).[1]
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired treatment duration (e.g., 4 to 24 hours for degradation studies, or longer for viability assays).[1]
-
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on cell proliferation and viability.
Caption: Workflow for the MTT cell viability assay.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
Procedure:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in Protocol 1. A 4-day incubation period has been shown to be effective for determining IC₅₀ values.[1]
-
After the treatment period, add 10 µL of MTT solution to each well.[3][4]
-
Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[3]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blotting for STAT3 Degradation
This protocol is for detecting the levels of STAT3 protein following treatment with this compound.
Caption: Workflow for Western Blot analysis of STAT3.
Materials:
-
Cells treated with this compound
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (e.g., anti-STAT3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
After treatment with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.[5]
-
Centrifuge the lysates at 12,000g for 15 minutes at 4°C to pellet cell debris.[5]
-
Collect the supernatant and determine the protein concentration using a BCA assay.[5]
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[5]
-
Incubate the membrane with the primary antibody against STAT3 overnight at 4°C.
-
Wash the membrane three times with TBST (Tris-Buffered Saline with 0.1% Tween 20).[5]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to ensure equal protein loading.
-
References
Application Notes and Protocols for the Use of SD-436 in MOLM-16 Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acute Myeloid Leukemia (AML) is a hematological malignancy with a pressing need for novel therapeutic strategies. The MOLM-16 cell line, derived from a patient with AML, serves as a valuable preclinical model for studying AML pathogenesis and evaluating potential therapies. A key signaling pathway often dysregulated in AML is the STAT3 pathway, which plays a crucial role in cell proliferation, survival, and differentiation.
SD-436 is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed to induce the degradation of the STAT3 protein. This document provides detailed application notes and protocols for utilizing this compound in MOLM-16 xenograft models, a critical step in the preclinical evaluation of this targeted therapy. These guidelines will cover the establishment of the xenograft model, preparation and administration of this compound, and methods for assessing its efficacy and mechanism of action in vivo.
Data Presentation
Efficacy of this compound in MOLM-16 Xenograft Models
The following table summarizes the in vivo efficacy of this compound in treating MOLM-16 xenograft tumors.
| Dosage and Schedule | Administration Route | Efficacy Metric | Result | Citation |
| 5 mg/kg, once a week for four weeks | Intravenous (i.v.) | Maximum Tumor Regression | 76% | [1] |
| 10 mg/kg, once a week for four weeks | Intravenous (i.v.) | Tumor Regression | Complete | [1] |
| 20 mg/kg, once a week for four weeks | Intravenous (i.v.) | Tumor Regression | Complete | [1] |
| 25 mg/kg, weekly for 4 weeks | Intravenous (i.v.) | Tumor Growth | Effective Inhibition | [2] |
| 50 mg/kg, weekly for 4 weeks | Intravenous (i.v.) | Tumor Growth | Effective Inhibition | [2] |
| 50 mg/kg, twice weekly for 4 weeks | Intravenous (i.v.) | Tumor Regression | Complete | [2] |
| 100 mg/kg, weekly for 4 weeks | Intravenous (i.v.) | Tumor Regression | Complete | [2] |
In Vitro Activity of this compound in MOLM-16 Cells
| Assay | Metric | Result | Citation |
| Cell Growth Inhibition (4-day treatment) | IC50 | 0.038 µM | [1][3] |
| STAT3 Protein Degradation (4-hour treatment) | DC50 | Near complete degradation at 320 nM | [1][3] |
Experimental Protocols
MOLM-16 Cell Culture and Preparation for Injection
This protocol details the steps for culturing MOLM-16 cells and preparing them for in vivo xenograft studies.
Materials:
-
MOLM-16 cell line
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Centrifuge
-
Laminar flow hood
Procedure:
-
Cell Culture:
-
Culture MOLM-16 cells in RPMI-1640 medium supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cells grow in suspension. Maintain cell density between 0.2 x 10^6 and 0.8 x 10^6 cells/mL. Do not exceed 1 x 10^6 cells/mL.
-
Split the culture every 2-5 days to maintain logarithmic growth.
-
-
Cell Harvesting and Preparation:
-
On the day of injection, harvest cells in the logarithmic growth phase.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in sterile PBS.
-
Centrifuge again at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of sterile PBS for cell counting.
-
-
Cell Counting and Viability:
-
Perform a cell count using a hemocytometer or an automated cell counter.
-
Assess cell viability using the Trypan Blue exclusion method. Viability should be greater than 95%.
-
-
Final Cell Suspension:
-
Centrifuge the cells one final time and resuspend the pellet in sterile PBS at the desired concentration for injection (e.g., 2 x 10^7 cells/mL for subcutaneous injection). Keep the cell suspension on ice until injection.
-
Establishment of MOLM-16 Subcutaneous Xenograft Model
This protocol describes the procedure for establishing a subcutaneous MOLM-16 xenograft model in immunodeficient mice.
Materials:
-
6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG)
-
Prepared MOLM-16 cell suspension
-
1 mL syringes with 25-27 gauge needles
-
Anesthetic (e.g., isoflurane)
-
Animal clippers
-
70% ethanol (B145695) or other skin disinfectant
-
Digital calipers
Procedure:
-
Animal Acclimation:
-
Allow mice to acclimate to the animal facility for at least one week prior to any experimental procedures.
-
-
Cell Injection:
-
Anesthetize the mouse using a suitable anesthetic.
-
Shave a small area on the right flank of the mouse.
-
Clean the injection site with 70% ethanol.
-
Gently lift the skin and subcutaneously inject 100-200 µL of the MOLM-16 cell suspension (typically 2-5 x 10^6 cells per mouse).
-
Carefully withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.
-
-
Tumor Growth Monitoring:
-
Monitor the mice daily for general health and tumor appearance.
-
Once tumors become palpable, begin measuring the tumor volume twice weekly using digital calipers.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
-
Preparation and Administration of this compound
This protocol outlines the preparation and intravenous administration of this compound.
Materials:
-
This compound powder
-
Vehicle for solubilization (e.g., DMSO, PEG300, Tween 80, and saline)
-
Sterile syringes and needles for injection
-
Animal restrainer
Procedure:
-
This compound Formulation:
-
Prepare the vehicle solution. A common vehicle for in vivo studies consists of a mixture of DMSO, PEG300, Tween 80, and saline. The exact ratios should be optimized for solubility and tolerability. For example, a formulation could be 5% DMSO, 40% PEG300, 5% Tween 80, and 50% saline.
-
Dissolve the this compound powder in the vehicle to the desired final concentration for injection. Ensure the solution is clear and free of precipitates. Gentle warming and vortexing may be required.
-
-
Intravenous Administration:
-
Gently restrain the mouse, for example, using a commercial restrainer.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Disinfect the tail with an alcohol wipe.
-
Using a 27-30 gauge needle, slowly inject the prepared this compound solution into one of the lateral tail veins. The typical injection volume is 100-200 µL.
-
Carefully withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Monitoring of Tumor Growth and Animal Well-being
This protocol details the procedures for monitoring the efficacy of this compound and ensuring animal welfare.
Materials:
-
Digital calipers
-
Animal scale
Procedure:
-
Tumor Volume Measurement:
-
Measure the tumor length and width with digital calipers twice weekly throughout the study.
-
Calculate the tumor volume using the formula: Volume = (Length x Width^2) / 2 .
-
-
Body Weight Measurement:
-
Record the body weight of each mouse twice weekly as an indicator of general health and potential treatment-related toxicity.
-
-
Clinical Observations:
-
Perform daily clinical observations of the animals, noting any changes in behavior, posture, activity, or appearance.
-
-
Euthanasia Criteria:
-
Euthanize mice if the tumor volume exceeds a predetermined size (e.g., 2000 mm³), the tumor becomes ulcerated, there is a body weight loss of more than 20%, or if the animal shows signs of significant distress. All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.
-
Verification of this compound Mechanism of Action In Vivo
This protocol describes how to confirm the on-target activity of this compound by measuring STAT3 protein levels in tumor tissue.
Materials:
-
Tumor-bearing mice treated with vehicle or this compound
-
Surgical tools for tumor excision
-
Liquid nitrogen
-
Tissue lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Homogenizer
-
BCA protein assay kit
-
SDS-PAGE and Western blotting reagents
-
Primary antibodies against STAT3 and a loading control (e.g., GAPDH or β-actin)
-
Secondary antibody conjugated to HRP
-
Chemiluminescence substrate
Procedure:
-
Tumor Collection:
-
At a specified time point after the final dose of this compound or vehicle (e.g., 24 hours), euthanize the mice.
-
Surgically excise the tumors.
-
Immediately snap-freeze the tumor tissue in liquid nitrogen and store at -80°C until further processing.
-
-
Protein Extraction:
-
Add ice-cold lysis buffer to the frozen tumor tissue.
-
Homogenize the tissue using a mechanical homogenizer until completely lysed.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with a primary antibody specific for STAT3 overnight at 4°C.
-
Wash the membrane and incubate with a secondary antibody conjugated to HRP.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Strip and re-probe the membrane with an antibody against a loading control to ensure equal protein loading.
-
A significant reduction in the STAT3 protein band in the this compound treated group compared to the vehicle group confirms the on-target mechanism of action.
-
Mandatory Visualizations
Caption: STAT3 Signaling Pathway and Mechanism of this compound Action.
Caption: Experimental Workflow for Evaluating this compound in MOLM-16 Xenograft Models.
References
Application Notes and Protocols for In Vivo Administration of SD-436
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-436 is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed to degrade Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] As a transcription factor that is persistently activated in a variety of human cancers, STAT3 is a compelling therapeutic target.[2][4] this compound functions by inducing the ubiquitination and subsequent proteasomal degradation of the STAT3 protein, leading to the suppression of its downstream transcriptional network.[3] This targeted degradation has been shown to inhibit the growth of leukemia and lymphoma cell lines by inducing cell-cycle arrest and/or apoptosis.[2] In vivo studies using xenograft models have demonstrated that this compound can achieve complete and long-lasting tumor regression.[2][5]
These application notes provide a comprehensive overview of the in vivo administration of this compound, including recommended protocols, quantitative data from preclinical studies, and a visualization of its mechanism of action.
Quantitative Data Summary
The following table summarizes the key quantitative data for the in vivo administration of this compound as reported in preclinical studies.
| Parameter | Value | Animal Model | Administration Route | Source |
| Effective Dose (Single Administration) | 5 mg/kg | Mouse | Intravenous (IV) | [5] |
| Dose for 76% Tumor Regression | 5 mg/kg | MOLM-16 Leukemia Xenograft | Not Specified | [3] |
| Dose for Complete Tumor Regression | 10 and 20 mg/kg | MOLM-16 Leukemia Xenograft | Not Specified | [3] |
| Dose for Complete & Lasting Tumor Regression | 25 mg/kg (weekly) | SU-DHL-1 Xenograft | Not Specified | [3] |
| In Vitro DC50 | 0.5 µM | Not Specified | Not Applicable | [1][3] |
| Plasma Stability (T1/2) | >120 min | Mouse, Rat, Dog, Monkey, Human | Not Applicable | [3] |
Signaling Pathway and Mechanism of Action
This compound operates through a PROTAC-mediated degradation mechanism targeting the STAT3 signaling pathway. The canonical STAT3 pathway is initiated by cytokine receptor activation, leading to the phosphorylation, dimerization, and nuclear translocation of STAT3, where it acts as a transcription factor for genes involved in cell proliferation and survival.[4] this compound, as a bifunctional molecule, binds to both STAT3 and an E3 ubiquitin ligase, forming a ternary complex. This proximity induces the ubiquitination of STAT3, marking it for degradation by the proteasome.
Experimental Protocols
I. Preparation of this compound for In Vivo Administration
This protocol is based on the known solubility of this compound and common formulation practices for similar compounds.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade[1]
-
PEG300 (Polyethylene glycol 300), sterile
-
Tween 80, sterile
-
Corn oil, sterile or sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation:
-
Aseptically weigh the required amount of this compound powder.
-
Prepare a stock solution by dissolving this compound in 100% DMSO.[1] For example, a 10 mg/mL stock solution. Vortex until fully dissolved.
-
-
Vehicle Preparation (Example Formulation):
-
A common vehicle for in vivo administration consists of a mixture of solvents to ensure solubility and biocompatibility. A suggested starting formulation is:
-
5-10% DMSO
-
40% PEG300
-
5% Tween 80
-
45-50% Saline or Water
-
-
Prepare the vehicle by mixing the components in a sterile tube. For example, to prepare 1 mL of vehicle, mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL sterile saline.
-
-
Final Dosing Solution Preparation:
-
Dilute the this compound stock solution with the prepared vehicle to achieve the final desired concentration for injection.
-
For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, add 100 µL of the stock solution to 900 µL of the vehicle.
-
Vortex the final dosing solution thoroughly to ensure homogeneity.
-
II. In Vivo Administration via Intravenous (IV) Injection
This protocol outlines the procedure for a single intravenous administration of this compound in a mouse xenograft model.
Materials:
-
Prepared this compound dosing solution
-
Mouse xenograft model (e.g., MOLM-16 or SU-DHL-1)
-
Insulin (B600854) syringes (e.g., 29-gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
Procedure:
-
Animal Preparation:
-
Acclimate the mice to the experimental conditions.
-
Gently warm the mouse's tail using a heat lamp or warming pad for 2-3 minutes to dilate the lateral tail veins.
-
Place the mouse in a suitable restrainer.
-
Wipe the tail with 70% ethanol to sterilize the injection site.
-
-
Intravenous Injection:
-
Draw the appropriate volume of the this compound dosing solution into an insulin syringe. The volume will depend on the mouse's weight and the desired dose (e.g., for a 20g mouse and a 5 mg/kg dose, inject 100 µL of a 1 mg/mL solution).
-
Position the bevel of the needle upwards and carefully insert it into one of the lateral tail veins.
-
Slowly inject the solution. Successful injection will be indicated by the absence of a subcutaneous bleb.
-
Withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
-
Post-Injection Monitoring:
-
Return the mouse to its cage and monitor for any immediate adverse reactions.
-
Continue to monitor the animal's health, body weight, and tumor volume according to the study design.
-
Experimental Workflow for In Vivo Efficacy Study
The following diagram illustrates a typical workflow for an in vivo study evaluating the efficacy of this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of this compound: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Measuring STAT3 Degradation by SD-436 using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a crucial transcription factor involved in various cellular processes, including cell proliferation, survival, and differentiation.[1][2] Dysregulation of the STAT3 signaling pathway is implicated in the development and progression of numerous cancers, making it an attractive therapeutic target.[2][3][4][5][6] SD-436 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of STAT3.[7][8][9][10][11] As a PROTAC, this compound functions by linking STAT3 to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[7] This application note provides a detailed protocol for utilizing Western blotting to quantify the degradation of STAT3 in response to treatment with this compound.
Mechanism of Action of this compound
This compound is a heterobifunctional molecule that simultaneously binds to the STAT3 protein and an E3 ubiquitin ligase, such as Cereblon.[7][8] This proximity induces the transfer of ubiquitin molecules to STAT3, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a powerful alternative to traditional inhibition, as it leads to the removal of the entire protein from the cell.
Signaling Pathway of STAT3 Activation and Inhibition by this compound
The following diagram illustrates the canonical STAT3 signaling pathway and the mechanism of this compound-induced degradation. Cytokines or growth factors bind to their receptors, leading to the activation of Janus kinases (JAKs).[1][4] JAKs then phosphorylate STAT3, which dimerizes and translocates to the nucleus to regulate gene transcription.[1][12] this compound targets STAT3 for degradation, thereby preventing these downstream effects.
Caption: STAT3 activation and this compound-mediated degradation pathway.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of this compound in inducing STAT3 degradation across various cell lines. The DC50 value represents the concentration of the compound required to degrade 50% of the target protein.
| Cell Line | Description | DC50 of this compound for STAT3 Degradation | Reference |
| Human PBMCs | Peripheral Blood Mononuclear Cells | 0.1 nM | [7][8] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 10 nM | [8] |
| MOLM-16 | Acute Myeloid Leukemia | Not explicitly stated, but near complete degradation at 320 nM with 4h treatment. | [7][8] |
| Pfeiffer | Diffuse Large B-cell Lymphoma (with mutated STAT3) | 2.5 nM | [7][8] |
Experimental Protocol: Western Blot for STAT3 Degradation
This protocol outlines the steps for treating cells with this compound, preparing cell lysates, and performing a Western blot to measure the levels of STAT3 protein.
Experimental Workflow
Caption: Step-by-step workflow for Western blot analysis.
Detailed Methodology
1. Cell Culture and Treatment
-
Culture your cell line of interest (e.g., MOLM-16, SU-DHL-1) under standard conditions.
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for various time points (e.g., 4, 8, 12, 24 hours).[7] Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellet once with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes with intermittent vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the soluble proteins.
3. Protein Quantification
-
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic acid (BCA) assay.[13] This is crucial for ensuring equal protein loading in the subsequent steps.[13]
4. Sample Preparation
-
Based on the protein quantification, normalize the volume of each lysate to contain the same amount of protein (e.g., 20-30 µg).
-
Add 4x Laemmli sample buffer to each lysate to a final concentration of 1x.
-
Denature the samples by heating at 95-100°C for 5-10 minutes.
5. SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis)
-
Load the prepared samples into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris gel). Include a pre-stained protein ladder to monitor migration and estimate protein size.
-
Run the gel in an appropriate running buffer until the dye front reaches the bottom of the gel.[13][14]
6. Protein Transfer
-
Transfer the separated proteins from the gel to a polyvinylidene fluoride (B91410) (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[13][15] The transfer time and voltage should be optimized based on the size of the target protein (STAT3 is ~88 kDa).
7. Blocking
-
After transfer, block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature with gentle agitation.[14] This step prevents non-specific binding of the antibodies.[14]
8. Antibody Incubation
-
Primary Antibody: Incubate the membrane with a primary antibody specific for STAT3 overnight at 4°C with gentle agitation. The antibody should be diluted in the blocking buffer according to the manufacturer's recommendations.
-
Simultaneously, probe for a loading control protein (e.g., GAPDH or β-actin) to ensure equal protein loading across all lanes. This can be done by co-incubation with the STAT3 antibody if they are from different host species, or by stripping and re-probing the membrane.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is specific to the host species of the primary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
9. Detection
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
10. Data Analysis
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the STAT3 band to the intensity of the corresponding loading control band for each sample.
-
Calculate the percentage of STAT3 degradation for each this compound concentration relative to the vehicle-treated control.
-
Plot the percentage of remaining STAT3 against the log of the this compound concentration to determine the DC50 value.
Conclusion
This protocol provides a comprehensive guide for researchers to effectively measure the degradation of STAT3 induced by the PROTAC degrader this compound using Western blotting. Adherence to these detailed steps will enable the generation of reliable and reproducible data, which is essential for the characterization of this and other targeted protein degraders in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Discovery of this compound: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. medkoo.com [medkoo.com]
- 12. researchgate.net [researchgate.net]
- 13. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 14. youtube.com [youtube.com]
- 15. Western blot protocol | Abcam [abcam.com]
Application Notes and Protocols for SD-436 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SD-436 is a potent and highly selective small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3). It operates through the Proteolysis Targeting Chimera (PROTAC) mechanism, which co-opts the cell's natural ubiquitin-proteasome system to induce the degradation of the target protein, in this case, STAT3.[1][2] Constitutive activation of the STAT3 signaling pathway is a known driver in a variety of human cancers, including leukemia and lymphoma. By promoting the degradation of STAT3, this compound effectively inhibits downstream signaling pathways crucial for tumor cell proliferation, survival, and growth, leading to tumor regression.[1][3]
These application notes provide a summary of cell lines known to be responsive to this compound treatment, quantitative data on its efficacy, and detailed protocols for key experiments to assess its activity.
Cell Lines Responsive to this compound Treatment
This compound has demonstrated significant anti-proliferative and pro-degradation activity in a panel of leukemia and lymphoma cell lines. The responsiveness of these cell lines is often correlated with their dependence on the STAT3 signaling pathway for survival and proliferation.
Table 1: Summary of Cell Line Responsiveness to this compound
| Cell Line | Cancer Type | IC50 (µM) | DC50 (nM) | Notes |
| MOLM-16 | Acute Myeloid Leukemia | 0.038[1][4] | ~10 (near complete degradation at 320 nM after 4h)[1][4] | Highly sensitive to this compound. |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 0.43[1][4] | 10[1][4] | Demonstrates significant STAT3 degradation and growth inhibition. |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 0.39[1][4] | Not Reported | Shows growth inhibition upon treatment. |
| Pfeiffer | Diffuse Large B-cell Lymphoma | Not Reported | 2.5[1][4] | Particularly sensitive to STAT3 degradation, including mutated STAT3.[1][4] |
IC50: The half-maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition of a biological process (e.g., cell growth). DC50: The half-maximal degradation concentration, representing the concentration of a degrader that is required for 50% degradation of the target protein.
Mechanism of Action: STAT3 Degradation Pathway
This compound is a PROTAC that consists of a ligand that binds to STAT3, a linker, and a ligand that recruits an E3 ubiquitin ligase, such as Cereblon (CRBN). This ternary complex formation facilitates the ubiquitination of STAT3, marking it for degradation by the proteasome.
Caption: Mechanism of this compound-mediated STAT3 degradation.
Experimental Protocols
The following are detailed protocols for experiments commonly used to evaluate the efficacy of this compound in responsive cell lines.
Cell Culture
Objective: To maintain healthy and actively proliferating cultures of MOLM-16 and SU-DHL-1 cells for subsequent experiments.
Materials:
-
MOLM-16 or SU-DHL-1 cells
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (Pen-Strep)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Cell culture flasks (T-25 or T-75)
-
Centrifuge
-
Incubator (37°C, 5% CO₂)
Protocol:
-
Media Preparation: Prepare complete growth medium by supplementing RPMI-1640 with 10% FBS and 1% Pen-Strep. For MOLM-16, a higher concentration of FBS (20%) may be beneficial.
-
Cell Thawing (if starting from a frozen stock):
-
Rapidly thaw the cryovial in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of fresh complete growth medium.
-
Transfer the cells to a T-25 flask.
-
-
Cell Maintenance (for suspension cells like MOLM-16 and SU-DHL-1):
-
Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue staining.
-
When the cell density reaches approximately 1 x 10⁶ cells/mL, subculture the cells.
-
To subculture, dilute the cell suspension to a seeding density of 2-4 x 10⁵ cells/mL in a new flask with fresh complete growth medium.
-
-
Incubation: Maintain the cell cultures in an incubator at 37°C with 5% CO₂.
Cell Viability Assay (MTT Assay)
Objective: To determine the IC50 value of this compound by measuring its effect on the metabolic activity of cancer cells.
Materials:
-
MOLM-16 or SU-DHL-1 cells
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Count the cells and adjust the concentration to 1 x 10⁵ cells/mL in complete growth medium.
-
Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C with 5% CO₂.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete growth medium. It is recommended to perform a wide range of concentrations initially (e.g., 0.001 to 10 µM).
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72-96 hours (as per reported data for this compound) at 37°C with 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C.
-
-
Solubilization:
-
Carefully remove the medium without disturbing the formazan (B1609692) crystals. For suspension cells, this can be achieved by centrifuging the plate and then gently aspirating the supernatant.
-
Add 150 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a non-linear regression curve fit.
-
Caption: Workflow for the Cell Viability (MTT) Assay.
Western Blotting for STAT3 Degradation
Objective: To determine the DC50 value of this compound by quantifying the reduction in STAT3 protein levels.
Materials:
-
MOLM-16 or SU-DHL-1 cells
-
This compound (stock solution in DMSO)
-
Complete growth medium
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-STAT3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates at a density of 1 x 10⁶ cells/mL.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 4-24 hours. Include a vehicle control.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-STAT3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the ECL detection reagent and capture the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing:
-
Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the STAT3 band intensity to the β-actin band intensity.
-
Calculate the percentage of STAT3 remaining for each concentration relative to the vehicle control.
-
Plot the percentage of STAT3 remaining against the log of the drug concentration and determine the DC50 value.
-
Caption: Workflow for Western Blotting to assess STAT3 degradation.
Conclusion
This compound is a promising STAT3 degrader with potent activity against leukemia and lymphoma cell lines that are dependent on STAT3 signaling. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of this compound in relevant cellular models. Careful execution of these experiments will provide valuable data for the preclinical evaluation of this compound.
References
- 1. Discovery of this compound: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression. | Semantic Scholar [semanticscholar.org]
- 2. lumen.luc.edu [lumen.luc.edu]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Discovery of SD-36 as a Potent, Selective, and Efficacious PROTAC Degrader of STAT3 Protein - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Utilizing SD-436 for Targeted Degradation of STAT3 in Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical transcription factor implicated in numerous cellular processes, including cell growth, differentiation, and apoptosis.[1] Dysregulation of the STAT3 signaling pathway is a hallmark of various cancers and inflammatory diseases, making it a compelling target for therapeutic intervention. SD-436 is a potent and highly selective Proteolysis Targeting Chimera (PROTAC) designed to specifically induce the degradation of STAT3 protein.[2][3] As a bifunctional molecule, this compound recruits an E3 ubiquitin ligase to the STAT3 protein, leading to its ubiquitination and subsequent degradation by the proteasome. This targeted protein degradation offers a powerful tool to elucidate the functional roles of STAT3 and to explore its therapeutic potential. These application notes provide detailed protocols for utilizing this compound to investigate the STAT3 signaling pathway.
Mechanism of Action
This compound is comprised of a ligand that binds to STAT3, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[2] This ternary complex formation facilitates the transfer of ubiquitin to STAT3, marking it for degradation by the 26S proteasome. This degradation-based mechanism distinguishes this compound from traditional small molecule inhibitors that only block the protein's function.
Data Presentation
In Vitro Efficacy of this compound
| Parameter | Cell Line | Value | Reference |
| DC₅₀ (STAT3 Degradation) | SU-DHL-1 (Lymphoma) | 10 nM | [4] |
| MOLM-16 (Leukemia) | Near complete degradation at 320 nM (4h) | [2][5] | |
| Pfeiffer (Lymphoma, STAT3K658R) | 2.5 nM | [2][5] | |
| Human PBMCs | 0.1 nM | [6] | |
| IC₅₀ (Cell Growth Inhibition) | MOLM-16 (Leukemia) | 0.038 µM (38 nM) | [2][5] |
| SU-DHL-1 (Lymphoma) | 0.43 µM (430 nM) | [2][5] | |
| SUP-M2 (Lymphoma) | 0.39 µM (390 nM) | [2][5] |
In Vitro Selectivity of this compound
| Parameter | Target | Value | Reference |
| IC₅₀ | STAT3 | 19 nM | [2][5] |
| STAT1 | 270 nM | [2][5] | |
| STAT4 | 360 nM | [2][5] | |
| STAT5 | >10 µM | [2][5] | |
| STAT6 | >10 µM | [2][5] |
In Vivo Efficacy of this compound in Xenograft Models
| Model | Dosing | Outcome | Reference |
| MOLM-16 (Leukemia) | 5 mg/kg, i.v. | 76% tumor regression | [2] |
| MOLM-16 (Leukemia) | 10 and 20 mg/kg, i.v. | Complete tumor regression | [2] |
| SU-DHL-1 (Lymphoma) | 25 mg/kg, weekly, i.v. | Complete and long-lasting tumor regression | [2] |
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. abeomics.com [abeomics.com]
- 4. This compound | STAT3 PROTAC | Probechem Biochemicals [probechem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
SD-436 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility and preparation of SD-436 for experimental use. The protocols outlined below are intended to serve as a guide for researchers working with this potent and selective STAT3 PROTAC (Proteolysis Targeting Chimera) degrader.
Product Information
-
Product Name: this compound
-
Mechanism of Action: this compound is a PROTAC that selectively induces the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[1][2][3] It is composed of a high-affinity STAT3 ligand, a linker, and a ligand for the E3 ubiquitin ligase cereblon.[1]
-
Primary Applications: Preclinical research in oncology, particularly for cancers with high levels of activated STAT3, such as leukemia and lymphoma.[1]
Solubility Data
The solubility of this compound in various common laboratory solvents is summarized in the table below. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can negatively impact solubility, particularly with DMSO.[4]
| Solvent | Maximum Solubility | Molar Concentration (at Max Solubility) | Notes |
| DMSO | 100 mg/mL | 80.12 mM | Ultrasonic treatment may be required to achieve full dissolution. Use of fresh, anhydrous DMSO is highly recommended.[1][4][5] |
| Water | 5 mg/mL | Not specified | |
| Ethanol | Insoluble | Not applicable |
Preparation for In Vitro Experiments
3.1. Preparation of Stock Solutions
For most in vitro applications, a concentrated stock solution of this compound is prepared in DMSO. The following table provides volumes for preparing common stock concentrations.
| Desired Stock Concentration | Mass of this compound (1 mg) | Mass of this compound (5 mg) | Mass of this compound (10 mg) |
| 1 mM | 0.8012 mL | 4.0058 mL | 8.0115 mL |
| 5 mM | 0.1602 mL | 0.8012 mL | 1.6023 mL |
| 10 mM | 0.0801 mL | 0.4006 mL | 0.8012 mL |
Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
To prepare a 10 mM stock solution, add the appropriate volume of fresh, anhydrous DMSO (as indicated in the table above) to the vial.
-
Vortex the solution thoroughly. If necessary, sonicate the vial in a water bath until the solid is completely dissolved.[1][5]
-
Visually inspect the solution to ensure there are no undissolved particulates.
3.2. Storage of Stock Solutions
To maintain the stability and activity of this compound, proper storage is essential.
-
Long-term storage (up to 6 months): Aliquot the stock solution into single-use vials and store at -80°C.[1][5]
-
Short-term storage (up to 1 month): Aliquots can be stored at -20°C.[1][5]
IMPORTANT: Avoid repeated freeze-thaw cycles to prevent degradation of the compound.[1]
3.3. Preparation of Working Solutions for Cell Culture
-
Thaw an aliquot of the this compound DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution into cell culture medium to achieve the desired final concentrations for your experiment. Note that the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cellular toxicity.
-
Add the diluted this compound to your cell cultures. For example, this compound has been shown to inhibit the growth of MOLM-16, SU-DHL-1, and SUP-M2 cell lines with IC50 values in the nanomolar range after a 4-day treatment.[1] It has also been used at concentrations from 0.1 nM to 40 µM for protein degradation studies.[1]
Preparation for In Vivo Experiments
4.1. Vehicle Formulation (General Guidance)
The precise formulation for in vivo administration of this compound is not explicitly detailed in the available literature. However, for similar compounds, formulations involving a mixture of solvents are common to achieve a stable and injectable solution.[6] Researchers should perform their own formulation development and stability testing. A common starting point for formulating poorly soluble compounds for intravenous (i.v.) injection in mice is a vehicle containing DMSO, PEG300, Tween 80, and saline.
Example Formulation Protocol (Adaptation may be required):
-
Prepare a concentrated stock of this compound in DMSO (e.g., 10-20 times the final desired concentration).
-
In a separate tube, mix the other vehicle components. A common vehicle might consist of:
-
5-10% DMSO
-
30-40% PEG300
-
5% Tween 80
-
Saline or ddH₂O to 100%
-
-
Slowly add the this compound DMSO stock solution to the vehicle mixture while vortexing to avoid precipitation.
-
Ensure the final solution is clear and free of any particulates before administration.
IMPORTANT: This is a general guide. The optimal formulation for this compound must be determined empirically. It is recommended to prepare the final dosing solution fresh on the day of the experiment.[6]
4.2. Administration
This compound has been shown to be effective in mouse xenograft models when administered via intravenous (i.v.) injection.[1][3] Dosing regimens of 5-25 mg/kg on a weekly schedule have resulted in significant and lasting tumor regression in leukemia and lymphoma models.[1][3]
Safety Precautions
This compound is a potent bioactive compound intended for research use only. Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
Application Notes: Pharmacokinetics of a Model Compound (Gefitinib) in Mouse Models
Note: No public information could be found for the compound "SD-436." Therefore, Gefitinib (B1684475) (Iressa®), a well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, is used as an illustrative example to provide detailed application notes and protocols for pharmacokinetic studies in mouse models.
Introduction
Gefitinib is a selective inhibitor of the EGFR tyrosine kinase, which is a key component of signaling pathways that regulate cell growth, proliferation, and survival.[1][2][3] By competitively blocking the ATP binding site on the intracellular domain of EGFR, gefitinib inhibits downstream signaling cascades, such as the Ras-Raf-MAPK and PI3K/Akt pathways, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][4][5] Understanding the pharmacokinetic (PK) profile of small molecule inhibitors like gefitinib in preclinical models is critical for predicting their efficacy and safety in humans. These notes provide an overview of the PK parameters of gefitinib in mice and detailed protocols for conducting such studies.
Mechanism of Action: EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is crucial for regulating normal cell processes, including growth, survival, and differentiation.[6] Its aberrant activation is a hallmark of various cancers. The pathway is initiated by the binding of ligands like EGF, which leads to receptor dimerization and autophosphorylation of tyrosine residues.[7] This creates docking sites for adaptor proteins that activate downstream cascades, primarily the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which promote cell proliferation and survival.[7][8][9] Gefitinib exerts its therapeutic effect by inhibiting this initial phosphorylation step.
Data Presentation: Pharmacokinetics of Gefitinib in Mice
The following tables summarize key pharmacokinetic parameters of gefitinib observed in male C57BL6 mice following intravenous (IV) and oral (PO) administration.
Table 1: Pharmacokinetic Parameters of Gefitinib after Intravenous (IV) Administration
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | AUC (µg·h/mL) | Reference |
| 10 | 4.4 | 0.1 (6 min) | 2.6 | Not Reported | [10] |
| 20 | Not Reported | Not Reported | Not Reported | Not Reported | [11] |
Table 2: Pharmacokinetic Parameters of Gefitinib after Oral (PO) Administration
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | Half-life (t½) (h) | Bioavailability (%) | Reference |
| 50 | ~7.0 | 1.0 | 3.8 | 53% | [12][13] |
| 150 | Not Reported | Not Reported | Not Reported | Not Reported | [14][15] |
Note: Pharmacokinetic parameters can vary based on mouse strain, sex, formulation, and analytical methodology.
Experimental Protocols
Protocol 1: Oral Administration of Gefitinib for PK Studies
This protocol outlines the procedure for a single-dose oral pharmacokinetic study of gefitinib in mice.
1. Materials:
-
Gefitinib powder
-
Vehicle (e.g., corn oil)
-
Male C57BL6 mice (8-10 weeks old)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
1 mL syringes
-
Analytical balance
-
Blood collection supplies (e.g., EDTA-coated microcentrifuge tubes, capillaries)
-
Centrifuge
2. Gefitinib Formulation:
-
Calculate the required amount of gefitinib and vehicle based on the desired dose (e.g., 50 mg/kg) and dosing volume (e.g., 10 mL/kg).
-
On the day of the experiment, weigh the gefitinib powder accurately.
-
Prepare a homogenous suspension of gefitinib in the vehicle by vortexing or sonicating.
3. Animal Dosing and Sample Collection:
-
Fast mice for 4-6 hours prior to dosing, with water available ad libitum.
-
Record the body weight of each mouse immediately before dosing.
-
Administer the gefitinib suspension via oral gavage at the calculated volume.
-
Collect blood samples (approximately 50-100 µL) at specified time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via a suitable method like saphenous or submandibular vein puncture.[14] A serial sacrifice design may be used where groups of mice are euthanized at each time point for terminal blood collection via cardiac puncture.[14]
-
Place blood samples into EDTA-coated tubes and keep on ice.
4. Plasma Preparation and Storage:
-
Centrifuge the blood samples at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.
-
Carefully collect the supernatant (plasma) and transfer to a new, labeled microcentrifuge tube.
-
Store plasma samples at -80°C until analysis.
5. Bioanalysis:
-
Quantify gefitinib concentrations in plasma samples using a validated analytical method, such as liquid chromatography with tandem mass spectrometry (LC-MS/MS).[15]
-
Use the concentration-time data to calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using non-compartmental analysis software.
Protocol 2: Intravenous Administration of Gefitinib for PK Studies
This protocol describes a single-dose intravenous study, often performed to determine absolute bioavailability.
1. Materials:
-
Gefitinib powder
-
Vehicle suitable for IV injection (e.g., saline with a solubilizing agent like DMSO or PEG)
-
Male C57BL6 mice (8-10 weeks old)
-
Insulin syringes with 28-30 gauge needles
-
Restrainers for tail vein injection
-
All other materials as listed in Protocol 1.
2. Gefitinib Formulation:
-
Prepare a clear, sterile solution of gefitinib suitable for intravenous injection at the target concentration (e.g., 1 mg/mL for a 10 mg/kg dose at a 10 mL/kg injection volume).
3. Animal Dosing and Sample Collection:
-
Record the body weight of each mouse.
-
Warm the mouse under a heat lamp to dilate the lateral tail veins.
-
Place the mouse in a restrainer and administer the gefitinib solution via the tail vein.
-
Collect blood samples at appropriate time points (e.g., 0.083 (5 min), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[10]
-
Process and store plasma samples as described in Protocol 1.
6. Bioanalysis:
-
Analyze plasma samples and calculate PK parameters as described in Protocol 1.
-
Calculate absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_iv) * (Dose_iv / Dose_oral) * 100.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for conducting a mouse pharmacokinetic study.
References
- 1. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. lifesciences.danaher.com [lifesciences.danaher.com]
- 10. The Pharmacometabodynamics of Gefitinib after Intravenous Administration to Mice: A Preliminary UPLC–IM–MS Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Whole-Body Physiologically Based Pharmacokinetic Model of Gefitinib in Mice and Scale-Up to Humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Item - Rapid determination of the pharmacokinetics and metabolic fate of gefitinib in the mouse using a combination of UPLC/MS/MS, UPLC/QToF/MS, and ion mobility (IM)-enabled UPLC/QToF/MS - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting SD-436-Mediated STAT3 Degradation
This technical support guide provides troubleshooting advice and frequently asked questions for researchers encountering issues with SD-436-mediated degradation of STAT3, particularly when using Western blot for detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it supposed to affect STAT3 protein levels?
A1: this compound is a potent and highly selective proteolysis-targeting chimera (PROTAC) designed to specifically induce the degradation of the STAT3 protein.[1][2][3] It is a bifunctional molecule that recruits the cereblon E3 ubiquitin ligase to STAT3, leading to its ubiquitination and subsequent degradation by the proteasome.[4][5][6] Therefore, successful treatment of cells with this compound should result in a significant reduction of total STAT3 protein levels as detected by Western blot.[7]
Q2: I treated my cells with this compound, but I don't see any degradation of STAT3 on my Western blot. What could be the reason?
A2: Several factors could contribute to the lack of observable STAT3 degradation. These can be broadly categorized into issues with the compound, experimental conditions, or the Western blot procedure itself. Common problems include suboptimal this compound concentration (due to the "hook effect"), incorrect incubation time, compromised activity of the ubiquitin-proteasome system in your cells, or technical errors in the Western blot.[8][9]
Q3: Is it possible that this compound inhibits STAT3 function without degrading it?
A3: this compound is specifically designed as a degrader, not a traditional inhibitor.[4][10] While the molecule does contain a ligand that binds to STAT3, its primary mechanism of action is to induce degradation.[1] If you are not observing degradation, it is more likely due to an experimental issue rather than a change in the compound's mechanism. A non-degrading control molecule could be used to differentiate between inhibition and degradation effects.[8]
Q4: How quickly should I expect to see STAT3 degradation after this compound treatment?
A4: this compound can induce rapid degradation of STAT3.[4] In MOLM-16 leukemia cells, near-complete degradation was achieved with a 4-hour treatment.[1] However, the optimal time can vary between cell lines. It is recommended to perform a time-course experiment (e.g., 2, 4, 8, 16, and 24 hours) to determine the ideal endpoint for your specific system.[8]
Troubleshooting Guide
Problem Area 1: Compound and Treatment Conditions
Q: Have you optimized the concentration of this compound? A: PROTACs like this compound can exhibit a "hook effect," where concentrations that are too high are less effective at inducing degradation.[8][9] This occurs because high concentrations can lead to the formation of non-productive binary complexes (this compound bound to either STAT3 or the E3 ligase, but not both) instead of the productive ternary complex required for degradation.[8][9]
-
Recommendation: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to identify the optimal concentration for STAT3 degradation in your cell line.[8] The reported DC₅₀ (concentration for 50% degradation) for this compound is approximately 0.5 µM in certain cell lines, with degradation observed at concentrations as low as 0.1 nM.[1][2]
Q: Is the incubation time appropriate for your cell line? A: The kinetics of protein degradation can vary significantly between different cell types.
-
Recommendation: Conduct a time-course experiment to identify the optimal treatment duration. For example, treat cells for 2, 4, 8, 16, and 24 hours.[8] In some cell lines, this compound has been shown to be effective in as little as 4 hours.[1]
Problem Area 2: Cellular Factors
Q: Is the Ubiquitin-Proteasome System (UPS) functional in your cells? A: The activity of this compound is entirely dependent on a functional UPS to degrade the ubiquitinated STAT3.
-
Recommendation: To verify that the UPS is active, treat your cells with a known proteasome inhibitor (e.g., MG132) alongside this compound. If this compound is working, this co-treatment should "rescue" STAT3 from degradation, leading to an accumulation of ubiquitinated STAT3.[9]
Q: Do your cells express the necessary components (STAT3 and Cereblon)? A: this compound requires the presence of both its target, STAT3, and the E3 ligase component, Cereblon (CRBN), to function.
-
Recommendation: Confirm the expression of both STAT3 and CRBN in your cell line using Western blot. Most cell lines express adequate levels, but it is a critical factor to verify.
Problem Area 3: Western Blotting Technique
Q: Are you confident in your STAT3 antibody and Western blot protocol? A: Weak or no signal on a Western blot can often be due to technical issues with the assay itself.[11][12]
-
Recommendations:
-
Positive Control: Always include a positive control lysate from a cell line known to express high levels of STAT3 to validate your antibody and protocol.[11][13]
-
Protein Load: Ensure you are loading a sufficient amount of total protein. A minimum of 20-30 µg of whole-cell lysate per lane is recommended.[11]
-
Antibody Quality: The quality and specificity of the primary antibody are crucial. Use an antibody that is validated for Western blotting. Some researchers report inconsistent results with certain STAT3 antibodies.[13][14]
-
Transfer Efficiency: Verify that the protein transfer from the gel to the membrane was successful using a reversible stain like Ponceau S.
-
Lysis Buffer: Use a lysis buffer containing protease and phosphatase inhibitors to prevent the degradation of your target protein during sample preparation.[11]
-
Data Presentation
Table 1: In Vitro Efficacy of this compound in Various Cell Lines
| Cell Line | Treatment Time | DC₅₀ (Degradation) | IC₅₀ (Growth Inhibition) | Reference |
| MOLM-16 (Leukemia) | 4 hours | ~320 nM (near complete) | 0.038 µM (4 days) | [1] |
| SU-DHL-1 (Lymphoma) | 20 hours | 10 nM | 0.43 µM (4 days) | [1] |
| Human PBMCs | 20 hours | 0.1 nM | Not Applicable | [1] |
| Pfeiffer (Lymphoma) | 20 hours | 2.5 nM | Not Reported | [1] |
Table 2: Selectivity Profile of this compound
| STAT Protein | IC₅₀ (Binding Affinity) | Degradation Observed | Reference |
| STAT3 | 19 nM | Yes | [1] |
| STAT1 | 270 nM | No | [1][5] |
| STAT4 | 360 nM | No | [1][5] |
| STAT5 | >10 µM | No | [1][5] |
| STAT6 | >10 µM | No | [1][5] |
Experimental Protocols
Protocol: Western Blot for STAT3 Degradation
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, or 16 hours).
-
-
Cell Lysis:
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.[11]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel (e.g., 4-12% Bis-Tris).
-
Include a molecular weight marker.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
After transfer, stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Incubate the membrane with a primary antibody against total STAT3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system or X-ray film.
-
-
Stripping and Re-probing (Optional):
-
To normalize for protein loading, you can strip the membrane and re-probe with an antibody against a loading control protein, such as GAPDH or β-actin.
-
Mandatory Visualization
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of this compound: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression. | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of a potent and selective PROTAC degrader for STAT3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - CA [thermofisher.com]
- 13. reddit.com [reddit.com]
- 14. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
Off-target effects of SD-436 at high concentrations
Welcome to the Technical Support Center for SD-436. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address potential issues related to the off-target effects of the STAT3 PROTAC degrader this compound, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and off-target effects of this compound?
A1: this compound is a highly potent and selective STAT3 PROTAC degrader. Its primary on-target effect is the degradation of the STAT3 protein. It shows high selectivity for STAT3 over other STAT family members. While comprehensive kinome-wide off-target data for this compound at high concentrations is not publicly available, studies on the closely related STAT3 degrader, SD-36, showed it to be exceptionally selective for STAT3. A proteome-wide analysis of SD-36 at a high concentration of 10 μM revealed that STAT3 was the only protein significantly degraded out of over 5,500 proteins quantified. This suggests that this compound is also likely to have a very clean off-target profile.
Q2: I am observing unexpected cellular phenotypes at high concentrations of this compound. Could these be due to off-target effects?
A2: While this compound is highly selective, using it at very high concentrations can increase the potential for off-target effects. These unexpected phenotypes could arise from several factors:
-
The "Hook Effect": At excessive concentrations, PROTACs can form binary complexes with either the target protein or the E3 ligase, which are not productive for degradation. This can lead to a decrease in on-target degradation and potentially other pharmacological effects.
-
E3 Ligase-Related Off-Targets: this compound utilizes a pomalidomide-based ligand to recruit the Cereblon (CRBN) E3 ligase. Pomalidomide (B1683931) and similar molecules are known to induce the degradation of certain zinc finger (ZF) transcription factors as an off-target effect.[1]
-
Undiscovered Off-Targets: Although unlikely based on data from SD-36, it is possible that at very high concentrations, this compound may interact with other kinases or proteins.
Q3: How can I determine if the phenotype I'm observing is a true off-target effect of this compound?
A3: A systematic approach is recommended to investigate a potential off-target effect:
-
Confirm On-Target Engagement and Degradation: First, verify that you are achieving efficient STAT3 degradation at the concentrations used in your experiment using Western blotting.
-
Perform Dose-Response Experiments: Characterize the unexpected phenotype across a wide range of this compound concentrations. An off-target effect may only appear at higher concentrations.
-
Use a Negative Control: A structurally similar but inactive version of the PROTAC (e.g., one with a modification that prevents binding to the E3 ligase) can help determine if the effect is dependent on degradation.
-
Orthogonal Approaches: Use a different STAT3 inhibitor or degrader with a distinct chemical scaffold. If the phenotype is not replicated, it is more likely to be an off-target effect of this compound.
-
Global Proteomics: For a comprehensive and unbiased view, perform quantitative mass spectrometry-based proteomics to identify all proteins whose levels change upon treatment with a high concentration of this compound.
Troubleshooting Guides
Problem: Unexpected Cellular Toxicity or Phenotype Observed
Possible Cause 1: Off-Target Protein Degradation
-
Troubleshooting Steps:
-
Perform Global Proteomics: Use quantitative mass spectrometry to identify any proteins that are significantly degraded besides STAT3 at the concentration causing the phenotype.
-
Validate Proteomics Hits: Confirm the degradation of potential off-targets identified from proteomics using Western blotting with validated antibodies.
-
Investigate Zinc Finger Protein Degradation: Since this compound uses a pomalidomide-based ligand, specifically check for the degradation of known pomalidomide neosubstrates like IKZF1, IKZF3, and other zinc finger proteins.[1]
-
Possible Cause 2: The "Hook Effect"
-
Troubleshooting Steps:
-
Perform a Wide Dose-Response Curve: Assess STAT3 degradation over a broad range of this compound concentrations (e.g., from low nanomolar to high micromolar). The "hook effect" will manifest as a decrease in degradation at the highest concentrations.
-
Adjust Working Concentration: If a "hook effect" is observed, perform subsequent experiments at concentrations that yield maximal STAT3 degradation.
-
Problem: Discrepancy Between Expected and Observed STAT3 Degradation
Possible Cause 1: Suboptimal PROTAC Concentration
-
Troubleshooting Steps:
-
Titrate this compound: Perform a dose-response experiment to determine the optimal concentration for STAT3 degradation in your specific cell line. The DC50 (concentration for 50% degradation) can vary between cell types.
-
Possible Cause 2: Issues with Experimental System
-
Troubleshooting Steps:
-
Check Cell Health: Ensure that the cells are healthy and within a consistent passage number.
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound.
-
Optimize Treatment Time: Perform a time-course experiment to determine the optimal duration of this compound treatment for maximal STAT3 degradation.
-
Quantitative Data Summary
The following tables summarize the selectivity of this compound for STAT3 over other STAT family members and the proteome-wide selectivity of the closely related STAT3 degrader, SD-36.
Table 1: Selectivity of this compound Against Other STAT Proteins
| Protein | IC50 (nM) |
| STAT3 | 19 |
| STAT1 | 270 |
| STAT4 | 360 |
| STAT5 | >10,000 |
| STAT6 | >10,000 |
Data from MedchemExpress.
Table 2: Proteome-Wide Selectivity of SD-36 at High Concentration (10 µM)
| Cell Line | Number of Proteins Quantified | Proteins Significantly Degraded (≥2-fold, p≤0.05) |
| MOLM-16 | ~5500 | STAT3 only |
| SU-DHL-1 | ~5500 | STAT3 only |
| DEL | ~5500 | STAT3 only |
This data for the closely related compound SD-36 suggests a high degree of selectivity for the degradation of STAT3.
Key Experimental Protocols
Protocol 1: Western Blotting for STAT3 Degradation
Objective: To confirm the degradation of STAT3 in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere.
-
Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for the desired time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein lysate on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against total STAT3 overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH).
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the STAT3 signal to the loading control to determine the relative level of STAT3.
-
Protocol 2: Global Proteomics for Off-Target Identification
Objective: To identify unintended protein degradation targets of this compound at high concentrations.
Methodology:
-
Cell Culture and Treatment:
-
Culture cells and treat with a high concentration of this compound (e.g., 10 µM), a vehicle control, and a negative control PROTAC for a predetermined time (e.g., 8-24 hours).
-
-
Cell Lysis and Protein Digestion:
-
Harvest and lyse cells.
-
Quantify protein concentration.
-
Reduce, alkylate, and digest proteins with trypsin.
-
-
Peptide Labeling and Mass Spectrometry:
-
Label peptides with isobaric tags (e.g., TMT) for multiplexed analysis.
-
Analyze labeled peptides by LC-MS/MS.
-
-
Data Analysis:
-
Process the mass spectrometry data to identify and quantify proteins.
-
Perform statistical analysis to identify proteins with significantly altered abundance in the this compound-treated samples compared to controls.
-
Visualizations
Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.
Caption: Experimental workflow for troubleshooting unexpected phenotypes.
References
Technical Support Center: Optimizing SD-436 Dosage for SU-DHL-1 Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the dosage of SD-436, a STAT3 PROTAC (Proteolysis Targeting Chimera) degrader, for the SU-DHL-1 anaplastic large cell lymphoma cell line.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and potent small molecule degrader of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] It functions as a PROTAC, a bifunctional molecule that recruits an E3 ubiquitin ligase to the target protein (STAT3), leading to its ubiquitination and subsequent degradation by the proteasome.[2][4] This degradation of STAT3 protein suppresses its downstream transcriptional network, which is crucial for the proliferation and survival of certain cancer cells.[5][6]
Q2: What is the SU-DHL-1 cell line and why is it a relevant model?
A2: The SU-DHL-1 cell line is derived from a patient with anaplastic large cell lymphoma (ALCL). A key characteristic of this cell line is the presence of the NPM-ALK fusion protein, which leads to the constitutive activation of STAT3 signaling. This makes SU-DHL-1 cells highly dependent on the STAT3 pathway for their growth and survival, rendering them a suitable in vitro model for evaluating the efficacy of STAT3 inhibitors and degraders like this compound.
Q3: What is a typical starting concentration range for this compound in SU-DHL-1 cells?
A3: Based on available data, the half-maximal inhibitory concentration (IC50) for cell growth inhibition of this compound in SU-DHL-1 cells after a 4-day treatment is approximately 0.43 µM.[2] The half-maximal degradation concentration (DC50) is reported to be around 0.5 µM.[2][3] Therefore, a sensible starting point for a dose-response experiment would be to use a logarithmic dilution series spanning from low nanomolar (e.g., 1 nM) to low micromolar (e.g., 10 µM) concentrations.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
Possible Causes:
-
Inconsistent Cell Seeding: Uneven cell numbers across wells.
-
Edge Effects: Evaporation in the outer wells of the microplate.
-
Compound Precipitation: this compound may not be fully solubilized at higher concentrations.
-
Inconsistent Incubation Times: Variation in the duration of drug exposure.
Solutions:
-
Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before seeding. Use a multichannel pipette for consistency.
-
Mitigate Edge Effects: Avoid using the outermost wells of the plate or fill them with sterile PBS to maintain humidity.
-
Verify Compound Solubility: Visually inspect the stock solution and working dilutions for any precipitates. Prepare fresh dilutions for each experiment. Consider the recommended solvent (e.g., DMSO) and its final concentration in the culture medium (typically ≤ 0.1%).
-
Standardize Incubation Periods: Use a precise timer for all incubation steps.
Problem 2: No significant decrease in SU-DHL-1 cell viability after this compound treatment.
Possible Causes:
-
Suboptimal Drug Concentration: The concentrations used may be too low to induce a significant effect.
-
Short Treatment Duration: The incubation time might be insufficient for this compound to induce STAT3 degradation and subsequent apoptosis.
-
Cell Health and Passage Number: Cells may have developed resistance over multiple passages or were not healthy at the start of the experiment.
-
Incorrect Assay Procedure: Errors in performing the cell viability assay (e.g., MTT, CellTiter-Glo).
Solutions:
-
Expand Concentration Range: Test a broader range of this compound concentrations, extending into the higher micromolar range if necessary.
-
Perform a Time-Course Experiment: Evaluate cell viability at multiple time points (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment duration.
-
Use Low-Passage Cells: Ensure that SU-DHL-1 cells are within a recommended passage number range and exhibit normal morphology and growth characteristics.
-
Review Assay Protocol: Carefully re-examine the protocol for the chosen viability assay, paying close attention to reagent preparation, incubation times, and measurement parameters.
Problem 3: Discrepancy between STAT3 degradation and cell death.
Possible Causes:
-
Delayed Apoptotic Onset: The degradation of STAT3 may precede the induction of apoptosis by a significant time lag.
-
Cellular Compensation Mechanisms: Other survival pathways may be transiently activated, delaying the onset of cell death.
-
Cytostatic vs. Cytotoxic Effect: At certain concentrations, this compound might be primarily inducing cell cycle arrest rather than apoptosis.
Solutions:
-
Time-Course Analysis of Apoptosis: Perform an apoptosis assay (e.g., Annexin V/PI staining followed by flow cytometry) at various time points after confirming STAT3 degradation by Western blot.
-
Investigate Cell Cycle Arrest: Analyze the cell cycle distribution of this compound-treated cells using flow cytometry to determine if there is an accumulation of cells in a specific phase (e.g., G1).[6]
-
Examine Apoptosis Markers: In addition to Annexin V staining, probe for the cleavage of PARP and caspase-3 by Western blot to confirm the activation of the apoptotic cascade.
Experimental Protocols
Determination of IC50 using MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits the metabolic activity of SU-DHL-1 cells by 50%.
Materials:
-
SU-DHL-1 cells
-
RPMI-1640 medium with 10% FBS
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for formazan (B1609692) solubilization)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SU-DHL-1 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Incubation: Incubate the plate for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Western Blot for STAT3 Degradation
This protocol is to confirm the on-target effect of this compound by assessing the levels of total STAT3 and phosphorylated STAT3 (p-STAT3).
Materials:
-
SU-DHL-1 cells
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3, anti-p-STAT3 (Tyr705), and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat SU-DHL-1 cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Follow this with incubation with the HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the STAT3 and p-STAT3 levels to the loading control.
Visualizations
Caption: STAT3 signaling pathway and the mechanism of action of this compound.
Caption: Workflow for optimizing this compound dosage in SU-DHL-1 cells.
Caption: A logical approach to troubleshooting common experimental issues.
References
- 1. Discovery of this compound: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lumen.luc.edu [lumen.luc.edu]
SD-436 stability issues in DMSO solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of SD-436 in DMSO solution. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[1][2]
Q2: What are the recommended storage conditions for this compound powder and DMSO stock solutions?
A2: Proper storage is crucial to maintain the stability and activity of this compound. Please refer to the table below for recommended storage conditions.
Q3: Why is the use of fresh DMSO recommended for preparing this compound solutions?
A3: DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere. This moisture can negatively impact the solubility and stability of this compound.[1][2] Using newly opened, high-purity DMSO is essential to minimize the water content in your stock solutions.
Q4: How many times can I freeze-thaw my this compound DMSO stock solution?
A4: It is strongly recommended to aliquot your stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2] Each freeze-thaw cycle can potentially contribute to the degradation of the compound.
Q5: I observed precipitation in my this compound DMSO stock solution after storage. What should I do?
A5: Precipitation may occur if the solution has been stored for an extended period, subjected to multiple freeze-thaw cycles, or if the DMSO used had absorbed moisture. Gentle warming and vortexing or sonication may help to redissolve the compound.[1] However, if precipitation persists, it could indicate compound degradation or insolubility, and it is advisable to prepare a fresh stock solution.
Troubleshooting Guide
Issue: Inconsistent or lower than expected activity of this compound in my experiments.
This issue can often be linked to the stability of the this compound stock solution. Follow this troubleshooting workflow to identify the potential cause:
References
Technical Support Center: Interpreting Unexpected Results with SD-436
Welcome to the technical support center for SD-436, a potent and selective STAT3 PROTAC degrader. This resource is designed for researchers, scientists, and drug development professionals to help interpret and troubleshoot unexpected results during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] It is a heterobifunctional molecule composed of a ligand that binds to STAT3, a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two. By bringing STAT3 and the E3 ligase into close proximity, this compound induces the ubiquitination of STAT3, marking it for degradation by the proteasome.[2] This leads to the depletion of cellular STAT3 levels.
Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.
Q2: I'm observing reduced STAT3 degradation at high concentrations of this compound. Is this expected?
Yes, this is a known phenomenon with PROTACs called the "hook effect".[3] At optimal concentrations, this compound efficiently forms a ternary complex (STAT3-SD436-CRBN). However, at very high concentrations, the formation of unproductive binary complexes (STAT3-SD436 and SD436-CRBN) predominates, which prevents the formation of the ternary complex necessary for degradation.[3] This leads to a bell-shaped dose-response curve.
Troubleshooting the Hook Effect:
-
Perform a wider dose-response: Test a broad range of this compound concentrations, including lower nanomolar ranges, to identify the optimal concentration for maximal degradation (Dmax) and the DC50 (concentration for 50% of maximal degradation).
-
Biophysical validation: Techniques like co-immunoprecipitation can be used to assess the formation of the ternary complex at different concentrations of this compound.[4]
Caption: Formation of productive vs. unproductive complexes with this compound.
Q3: I am not observing any STAT3 degradation after treating my cells with this compound. What are the possible causes?
Several factors could contribute to a lack of STAT3 degradation. A systematic troubleshooting approach is recommended.
Caption: Troubleshooting workflow for lack of this compound-induced degradation.
Q4: I've observed STAT3 degradation, but I'm seeing paradoxical activation of a downstream signaling pathway. Why is this happening?
This can be due to several reasons:
-
Compensatory Feedback Loops: The inhibition of one signaling pathway can sometimes lead to the activation of compensatory pathways.[5] For example, prolonged STAT3 degradation might lead to the upregulation of other signaling molecules that can activate the same downstream targets.
-
Off-Target Effects: While this compound is highly selective for STAT3, the cereblon-binding moiety could theoretically have off-target effects, potentially influencing other signaling pathways.[6]
-
Non-Canonical STAT3 Functions: STAT3 has functions beyond nuclear transcription, including roles in mitochondrial respiration.[7] Disrupting these functions could have unforeseen consequences on cellular signaling.
Investigating Paradoxical Signaling:
-
Phospho-protein arrays: Use antibody arrays to get a broader view of changes in protein phosphorylation across multiple signaling pathways.
-
Inhibitor combinations: Combine this compound with inhibitors of the paradoxically activated pathway to see if the effect is synergistic.[8]
-
RNA-seq: Analyze changes in the transcriptome to identify upregulated genes that could be part of a compensatory response.
Quantitative Data Summary
| Compound | Target | DC50 | IC50 | Cell Lines | Reference |
| This compound | STAT3 | 0.5 µM | 19 nM | MOLM-16, SU-DHL-1, SUP-M2 | [1][9] |
| This compound | STAT1 | - | 270 nM | - | [1] |
| This compound | STAT4 | - | 360 nM | - | [1] |
| This compound | STAT5 | - | >10 µM | - | [1] |
| This compound | STAT6 | - | >10 µM | - | [1] |
DC50: Concentration for 50% of maximal degradation. IC50: Concentration for 50% of inhibitory activity.
Experimental Protocols
Protocol 1: Western Blot Analysis of STAT3 Degradation
This protocol details the steps to assess the dose-dependent degradation of STAT3 in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells at a density that will ensure they are in the logarithmic growth phase at the time of harvest.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a predetermined time (e.g., 4, 8, or 24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.[10]
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations for all samples.
-
Separate 20-30 µg of protein per lane on an 8-12% SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against STAT3 (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the STAT3 signal to the loading control and then to the vehicle control to determine the percentage of remaining protein.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm that this compound is binding to STAT3 within the intact cell.[1]
-
Cell Treatment:
-
Treat cells with this compound at a concentration expected to engage the target (e.g., 1 µM) and a vehicle control (DMSO).
-
Incubate for 1-2 hours at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 37°C to 65°C in 2-3°C increments).
-
Heat the samples to their respective temperatures for 3 minutes, followed by cooling at 4°C for 3 minutes.[1]
-
-
Cell Lysis:
-
Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated protein (pellet).
-
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble STAT3 at each temperature point by Western blot, as described in Protocol 1.
-
-
Data Interpretation:
-
Quantify the band intensities and normalize them to the non-heated control (37°C).
-
Plot the percentage of soluble STAT3 against the temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization of STAT3.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Alternate actions of CDK4/6 inhibitors beyond cell cycle blockade: unexplored roles in therapy resistance | springermedizin.de [springermedizin.de]
- 9. blog.addgene.org [blog.addgene.org]
- 10. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
Technical Support Center: Enhancing SD-436 In Vivo Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing SD-436, a potent and selective STAT3 PROTAC (Proteolysis Targeting Chimera) degrader, in in vivo experiments. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to facilitate the successful design and execution of your studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and potent small molecule that functions as a STAT3 degrader.[1][2] It is a PROTAC that links a high-affinity STAT3 ligand to a ligand for the E3 ubiquitin ligase Cereblon.[1] This dual binding brings STAT3 into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the STAT3 protein by the proteasome.[1] By eliminating STAT3, this compound effectively abrogates its role in promoting tumor cell proliferation, survival, and metastasis.[3]
Q2: In which cancer models has this compound shown in vivo efficacy?
A2: this compound has demonstrated significant anti-tumor activity in preclinical xenograft models of leukemia and lymphoma.[2][4] Specifically, it has been shown to induce complete and long-lasting tumor regression in MOLM-16 leukemia and SU-DHL-1 lymphoma xenograft models in mice.
Q3: What is the recommended starting dose for in vivo studies with this compound?
A3: Based on published preclinical data, intravenous (i.v.) administration of this compound in the range of 5-25 mg/kg has shown efficacy. A single i.v. dose of 5 mg/kg has been shown to effectively induce rapid, complete, and durable depletion of STAT3 in both mouse native tissues and xenograft tumor tissues.[4] For tumor regression studies, a weekly dosing schedule of 25 mg/kg (i.v.) has been reported to achieve complete and long-lasting tumor regression in a SU-DHL-1 xenograft model. It is always recommended to perform a dose-response study to determine the optimal dose for your specific model.
Q4: How should I prepare this compound for in vivo administration?
A4: this compound is soluble in DMSO.[2] For in vivo studies, a common practice is to prepare a stock solution in DMSO and then dilute it with a suitable vehicle for injection, such as a mixture of PEG400 and saline or PBS. The final concentration of DMSO in the administered solution should be minimized to avoid toxicity. A vehicle of 10% PEG400 and 90% PBS has been used in studies with similar compounds.
Q5: What is the "hook effect" and how can it affect my experiments with this compound?
A5: The "hook effect" is a phenomenon observed with PROTACs where the degradation efficacy decreases at very high concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes (PROTAC-STAT3 or PROTAC-E3 ligase) rather than the productive ternary complex (STAT3-PROTAC-E3 ligase) required for degradation. It is crucial to perform a dose-response study to identify the optimal concentration range for maximal STAT3 degradation and to avoid the hook effect.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Suboptimal or no tumor growth inhibition | 1. Inadequate Dose: The administered dose may be too low to achieve sufficient STAT3 degradation in the tumor tissue. 2. Poor Bioavailability/Tumor Penetration: The formulation may not be optimal, leading to rapid clearance or limited distribution to the tumor site. 3. "Hook Effect": The administered dose may be too high, leading to the formation of non-productive binary complexes. 4. Tumor Model Resistance: The chosen xenograft model may have intrinsic resistance mechanisms to STAT3 degradation. 5. Incorrect Administration: Issues with the route or frequency of administration. | 1. Conduct a Dose-Escalation Study: Perform a study with increasing doses of this compound to determine the optimal dose for your model. Monitor STAT3 levels in tumor tissue as a pharmacodynamic marker. 2. Optimize Formulation: Experiment with different vehicle compositions to improve solubility and stability. Consider co-solvents like PEG400, Tween 80, or cyclodextrins. 3. Evaluate a Wider Dose Range: Test both lower and higher doses than initially planned to identify the optimal degradation window and rule out the hook effect. 4. Confirm Target Dependency: Before in vivo studies, confirm the sensitivity of your cell line to this compound-mediated STAT3 degradation in vitro. 5. Verify Administration Technique: Ensure proper intravenous injection technique. Consider alternative routes if necessary, though i.v. is the reported effective route. |
| High variability in tumor response between animals | 1. Inconsistent Formulation: Precipitation of this compound in the vehicle can lead to inconsistent dosing. 2. Variable Drug Administration: Inconsistent injection volumes or rates. 3. Tumor Heterogeneity: Natural variation in tumor growth and response within the same model. | 1. Ensure Complete Solubilization: Prepare the dosing solution fresh before each use and visually inspect for any precipitates. Sonication may aid in solubilization. 2. Standardize Administration Protocol: Use precise techniques for injection and ensure all animals receive the intended dose. 3. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual tumor variability on the overall results. |
| Observed Toxicity or Adverse Effects (e.g., weight loss, lethargy) | 1. Vehicle Toxicity: The vehicle itself, particularly at high concentrations of solvents like DMSO, can cause adverse effects. 2. On-Target Toxicity: Degradation of STAT3 in normal tissues may lead to toxicity. 3. Off-Target Effects: Although this compound is highly selective, off-target effects at high doses cannot be entirely ruled out. | 1. Include a Vehicle-Only Control Group: Always include a group of animals that receives only the vehicle to assess its toxicity. 2. Monitor Animal Health Closely: Regularly monitor body weight, food and water intake, and general behavior. If toxicity is observed, consider reducing the dose or dosing frequency. 3. Perform Toxicological Analysis: In case of severe toxicity, conduct a more in-depth analysis, including hematology and histopathology of major organs. |
Quantitative Data Summary
Table 1: In Vitro Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | DC50 (µM) |
| MOLM-16 | Leukemia | 0.038 | ~0.06 |
| SU-DHL-1 | Lymphoma | 0.43 | 0.5 |
| SUP-M2 | Lymphoma | 0.39 | - |
| Pfeiffer (STAT3K658R) | Lymphoma | - | 0.0025 |
IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration. Data compiled from multiple sources.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dose and Schedule | Outcome |
| MOLM-16 Xenograft | Leukemia | 5 mg/kg, single i.v. dose | Rapid, complete, and durable STAT3 depletion in tumor and native tissues. |
| MOLM-16 Xenograft | Leukemia | 10 and 20 mg/kg, i.v. | Induced complete tumor regression. |
| SU-DHL-1 Xenograft | Lymphoma | 25 mg/kg, weekly i.v. | Achieved complete and long-lasting tumor regression.[5] |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG) for tumor cell implantation.
-
Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 106 MOLM-16 or 10 x 106 SU-DHL-1 cells) in a suitable medium (e.g., RPMI-1640) mixed with Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Randomization: Once tumors reach a predetermined average size (e.g., 100-150 mm3), randomize the mice into treatment and control groups.
-
Preparation of this compound Formulation:
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mg/mL).
-
On the day of injection, dilute the stock solution with a sterile vehicle (e.g., a mixture of 10% PEG400 and 90% PBS) to the desired final concentration. Ensure the final DMSO concentration is below 10%.
-
Vortex the solution thoroughly to ensure complete mixing and visually inspect for any precipitation.
-
-
Drug Administration:
-
Administer this compound or vehicle control intravenously (i.v.) via the tail vein.
-
Follow the predetermined dosing schedule (e.g., once weekly).
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blot for STAT3 levels, immunohistochemistry).
-
Collect blood and major organs for pharmacokinetic and toxicological analysis if required.
-
Protocol 2: Pharmacodynamic (PD) Analysis of STAT3 Degradation
-
Study Design: Use tumor-bearing mice as described in Protocol 1.
-
Treatment: Administer a single i.v. dose of this compound or vehicle control.
-
Sample Collection: At various time points post-injection (e.g., 2, 4, 8, 24, 48, and 72 hours), euthanize a subset of mice from each group.
-
Tissue Processing:
-
Excise the tumors and snap-freeze them in liquid nitrogen for protein analysis.
-
Collect other relevant tissues (e.g., liver, spleen) for analysis of on-target effects in normal tissues.
-
-
Western Blot Analysis:
-
Homogenize the frozen tumor and tissue samples and extract total protein.
-
Determine protein concentration using a standard assay (e.g., BCA assay).
-
Perform SDS-PAGE and Western blotting using primary antibodies against STAT3 and a loading control (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the extent and duration of STAT3 degradation.
-
Visualizations
Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.
Caption: Experimental workflow for an in vivo efficacy study of this compound.
Caption: A logical workflow for troubleshooting suboptimal in vivo efficacy of this compound.
References
Technical Support Center: Cell Viability Assays with SD-436 Treatment
Welcome to the technical support center for researchers utilizing SD-436 in cell viability assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
A1: this compound is a highly selective and potent Proteolysis Targeting Chimera (PROTAC) designed to degrade Signal Transducer and Activator of Transcription 3 (STAT3).[1] As a transcription factor, STAT3 plays a crucial role in promoting the expression of genes involved in cell survival, proliferation, and angiogenesis, while inhibiting apoptosis.[2][3] By inducing the ubiquitination and subsequent proteasomal degradation of STAT3, this compound is expected to decrease the viability of cancer cells that are dependent on STAT3 signaling for their survival and proliferation.[1] This reduction in viability is primarily achieved through the induction of apoptosis and cell cycle arrest.[1]
Q2: Which cell viability assay should I choose for my experiments with this compound?
A2: The choice of assay depends on the specific biological question you are asking. Here is a brief overview of common assays:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity, which is often used as an indicator of cell viability. They are widely used but can be susceptible to interference from compounds that affect cellular metabolism.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These luminescent assays quantify intracellular ATP levels, which correlate with the number of metabolically active cells.[4] They are generally more sensitive than MTT assays and have a simpler protocol.[5]
-
Caspase-Glo® 3/7 Assay: This luminescent assay specifically measures the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[6] This assay is ideal for specifically investigating whether this compound induces apoptosis.
-
Trypan Blue Exclusion Assay: This is a direct measure of cell membrane integrity, distinguishing live from dead cells. It is a straightforward method but is less amenable to high-throughput screening.
For a comprehensive understanding, it is often recommended to use orthogonal assays, for example, combining an ATP-based viability assay with a specific apoptosis assay like Caspase-Glo® 3/7.
Q3: What is the expected outcome of this compound treatment on cancer cell lines?
A3: Treatment with this compound is expected to lead to a dose-dependent decrease in cell viability in STAT3-dependent cancer cell lines. This is a result of STAT3 degradation, which in turn downregulates anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Mcl-1, and cell cycle regulators like Cyclin D1 and c-Myc.[2] Consequently, an increase in apoptosis and an arrest in the cell cycle, often at the G1 phase, are anticipated outcomes.[3]
Data Presentation
This compound In Vitro Efficacy
| Cell Line | Cancer Type | Assay Type | Endpoint | IC50 / DC50 (µM) | Reference |
| MOLM-16 | Acute Myeloid Leukemia | Growth Inhibition | IC50 | 0.038 | |
| SU-DHL-1 | Lymphoma | Growth Inhibition | IC50 | 0.43 | |
| SUP-M2 | Lymphoma | Growth Inhibition | IC50 | 0.39 | |
| SU-DHL-1 | Lymphoma | STAT3 Degradation | DC50 | 0.01 | |
| Pfeiffer | Lymphoma | STAT3 Degradation | DC50 | 0.0025 | |
| Universal | N/A | STAT3 Degradation | DC50 | 0.5 |
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Down-regulation of STAT3 induces the apoptosis and G1 cell cycle arrest in esophageal carcinoma ECA109 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® Luminescent Cell Viability Assay [worldwide.promega.com]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting poor SD-436 solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with the STAT3 PROTAC degrader, SD-436.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro experiments?
A1: The recommended solvent for dissolving this compound for in vitro use is dimethyl sulfoxide (B87167) (DMSO).[1][2][3] It is advised to use fresh, anhydrous DMSO as the compound is hygroscopic, and absorbed moisture can negatively impact solubility.[1][3]
Q2: I'm observing a precipitate after diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. What is causing this?
A2: This phenomenon is known as precipitation upon dilution and is common for compounds with low aqueous solubility.[4][5] this compound is highly soluble in DMSO but poorly soluble in aqueous solutions. When the DMSO stock is added to an aqueous environment, the drastic change in solvent polarity causes the compound to crash out of solution.[5]
Q3: What is the maximum concentration of DMSO that is generally tolerated by cells in culture?
A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. It is crucial to keep the final DMSO concentration in your experiments below this level while ensuring this compound remains in solution.[5]
Q4: Can I heat the this compound solution to improve its solubility?
A4: Gentle warming, for instance to 37°C, can aid in the dissolution of this compound.[5] However, prolonged exposure to heat should be avoided as it may lead to the degradation of the compound.
Q5: Is sonication necessary for dissolving this compound?
A5: Yes, sonication is often recommended to facilitate the dissolution of this compound in DMSO.[1][2][5] A brief period of sonication (5-10 minutes) in a water bath sonicator can help break up any aggregates and ensure a homogenous solution.[5]
Troubleshooting Poor Solubility
If you are encountering poor solubility with this compound, follow this step-by-step troubleshooting guide.
Initial Observation: You observe particulate matter, cloudiness, or a film in your solution after attempting to dissolve or dilute this compound.
Step 1: Optimize Stock Solution Preparation
-
Use High-Quality DMSO: Ensure you are using anhydrous, high-purity DMSO.[1][3]
-
Sonication: After adding DMSO to the powdered this compound, vortex the vial and then sonicate in a water bath for 5-10 minutes.[1][5]
-
Gentle Warming: If sonication is not sufficient, gently warm the solution to 37°C.[5]
Step 2: Optimize Dilution into Aqueous Media
-
Pre-warm Aqueous Media: Before adding your this compound stock, warm your aqueous buffer or cell culture medium to 37°C.
-
Rapid Mixing: Add the DMSO stock to the aqueous solution (not the other way around) and immediately mix vigorously by vortexing or pipetting. This rapid dispersion can help prevent localized high concentrations that lead to precipitation.[5]
-
Intermediate Dilutions: Consider preparing intermediate dilutions of your concentrated stock in DMSO before the final dilution into the aqueous medium. This can help to avoid a sharp polarity shock.[5]
Step 3: Consider Alternative Formulation Strategies
If the above steps do not resolve the solubility issues, more advanced formulation strategies may be necessary. These are generally for more complex experimental setups and may require further optimization.
-
Co-solvents: The use of a mixture of solvents can enhance solubility.[5] Common co-solvents include ethanol, propylene (B89431) glycol, and polyethylene (B3416737) glycols (PEGs).[5]
-
Surfactants: Surfactants can be used to create micelles that encapsulate hydrophobic compounds and increase their apparent solubility.
-
pH Adjustment: For compounds with ionizable groups, adjusting the pH of the aqueous buffer can significantly impact solubility.[5] Acidic compounds are generally more soluble at a higher pH, while basic compounds are more soluble at a lower pH.[5]
Quantitative Solubility Data
The following table summarizes the available quantitative solubility data for this compound.
| Solvent | Concentration | Molarity | Notes |
| DMSO | 100 mg/mL | 80.12 mM | Requires sonication. Use of fresh, anhydrous DMSO is recommended.[1][2][3] |
| Water | 5 mg/mL | [3] |
Note: The reported solubility in water may be for a specific formulation or under specific conditions, as this compound is generally characterized as having poor aqueous solubility.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator
Procedure:
-
Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, you will need 1.248 mg of this compound (Molecular Weight: 1248.20 g/mol ).
-
Transfer the weighed powder to a sterile vial.
-
Add the calculated volume of anhydrous DMSO to the vial.
-
Vortex the solution for 1-2 minutes to initially mix the compound.
-
Place the vial in a water bath sonicator and sonicate for 5-10 minutes.
-
Visually inspect the solution to ensure that all the powder has dissolved and the solution is clear.
-
If necessary, gently warm the solution to 37°C for a short period to aid dissolution.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][2]
Protocol 2: Kinetic Solubility Assay using Nephelometry
This assay determines the solubility of a compound when it is rapidly introduced into an aqueous buffer from a DMSO stock, mimicking the conditions of many in vitro experiments.[4]
Materials:
-
10 mM this compound stock solution in DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well clear-bottom microplate
-
Nephelometer or a plate reader capable of measuring light scattering
Procedure:
-
Prepare Serial Dilutions: In a separate 96-well plate, prepare a serial dilution of the 10 mM this compound stock solution in DMSO. For example, create a concentration range from 10 mM down to a few micromolars.
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a new 96-well clear-bottom plate.
-
Add Compound: Transfer 2 µL of each this compound concentration from the DMSO serial dilution plate to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%. Include a buffer-only control.
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure Turbidity: Measure the light scattering (turbidity) of each well using a nephelometer.
-
Data Analysis: The kinetic solubility is the highest concentration of this compound that does not show a significant increase in turbidity compared to the buffer-only control.
Visualizations
Caption: Mechanism of this compound induced STAT3 degradation.
Caption: Workflow for a kinetic solubility assay.
Caption: A logical workflow for troubleshooting poor solubility.
References
Technical Support Center: Minimizing SD-436 Toxicity in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing and troubleshooting potential toxicity associated with the STAT3 degrader, SD-436, in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and potent Proteolysis Targeting Chimera (PROTAC) designed to degrade the Signal Transducer and Activator of Transcription 3 (STAT3) protein.[1] It functions by simultaneously binding to STAT3 and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of STAT3 by the proteasome.[1] This targeted degradation of STAT3 has shown promise in preclinical models of leukemia and lymphoma.[1]
Q2: What are the potential on-target toxicities of this compound?
A2: As this compound targets STAT3, a key regulator of various cellular processes, on-target toxicities may arise from the depletion of STAT3 in non-tumor tissues. STAT3 is involved in immune responses, inflammation, and cell survival. Therefore, potential on-target toxicities could include immunosuppression, gastrointestinal disturbances, or hematological effects.[2][3][4] Mice with a complete deletion of the Stat3 gene are not viable, highlighting its critical role in development.[2] However, a related STAT3 degrader, SD-36, was reported to be well-tolerated in mice, suggesting a potential therapeutic window.[5][6][7][8]
Q3: What are potential off-target toxicities of PROTACs like this compound?
A3: Off-target toxicities of PROTACs can stem from several factors, including unintended degradation of other proteins, the pharmacology of the ligands used to bind the target and the E3 ligase, or the accumulation of the PROTAC molecule itself. While this compound is reported to be highly selective for STAT3, comprehensive proteomics studies are necessary to rule out off-target degradation.[5][6]
Q4: We are observing unexpected animal deaths in our study. What are the possible causes and how can we troubleshoot?
A4: Unexpected animal deaths are a serious concern and require immediate investigation. Potential causes can be broadly categorized as compound-related, formulation-related, or procedural.
-
Compound-Related: The dose of this compound may be too high, exceeding the maximum tolerated dose (MTD). It is crucial to perform a dose-range finding study to determine the MTD before initiating efficacy studies.
-
Formulation-Related: this compound is a hydrophobic compound, and improper formulation can lead to precipitation, causing emboli upon intravenous injection. Ensure the formulation is clear and homogenous before administration. The vehicle itself could also be causing toxicity. Always include a vehicle-only control group.
-
Procedural: Improper handling or administration techniques can cause stress, injury, or infection. Ensure all personnel are properly trained in animal handling and injection techniques.
For a systematic approach to investigating the issue, please refer to the troubleshooting guide below.
Troubleshooting Guides
Troubleshooting Unexpected Morbidity and Mortality
| Observed Issue | Potential Cause | Recommended Action |
| Sudden death immediately after intravenous injection | Formulation precipitation leading to embolism. | 1. Visually inspect the formulation for any precipitates before injection. 2. Prepare fresh formulations for each experiment. 3. Consider optimizing the formulation (see Experimental Protocols). 4. Slow down the rate of injection. |
| Anaphylactic reaction (rare). | 1. Monitor animals closely for signs of distress immediately post-injection. 2. Consult with a veterinarian. | |
| Morbidity or mortality observed hours to days after dosing (e.g., weight loss >20%, lethargy, hunched posture) | Exceeded Maximum Tolerated Dose (MTD). | 1. Immediately cease dosing in the affected group. 2. Provide supportive care as advised by a veterinarian. 3. Conduct a dose-range finding study to determine the MTD (see Experimental Protocols). 4. Perform necropsy and histopathology on deceased animals to identify target organs of toxicity. |
| On-target toxicity (e.g., severe immunosuppression leading to infection). | 1. Monitor for signs of infection. 2. Consider housing animals in a more sterile environment. 3. Evaluate biomarkers of immune function. | |
| Vehicle toxicity. | 1. Carefully observe the vehicle-only control group for any adverse effects. 2. Consider using an alternative, well-tolerated vehicle. | |
| Inconsistent results or high variability between animals | Inaccurate dosing due to poor formulation. | 1. Ensure the formulation is homogenous before each injection. 2. Verify the concentration of this compound in the formulation. |
| Animal health status. | 1. Ensure all animals are healthy and of a similar age and weight at the start of the study. |
Quantitative Data Summary
Quantitative toxicity data for this compound is not publicly available. The following tables are provided as templates for researchers to populate with their own experimental data.
Table 1: Example Dose-Range Finding Study Results for this compound in Mice
| Dose Group (mg/kg, i.v.) | Number of Animals | Mean Body Weight Change (%) - Day 7 | Morbidity/Mortality | Clinical Observations |
| Vehicle | 5 | +2.5 | 0/5 | Normal |
| 5 | 5 | +1.8 | 0/5 | Normal |
| 10 | 5 | -3.2 | 0/5 | Mild, transient lethargy post-dosing |
| 25 | 5 | -15.8 | 1/5 | Significant lethargy, hunched posture |
| 50 | 5 | -25.0 | 3/5 | Severe lethargy, hunched posture, ruffled fur |
| MTD Estimate | ~20 mg/kg |
Table 2: Example Organ Weight and Clinical Chemistry Findings from a 7-Day Repeated Dose Study
| Parameter | Vehicle | This compound (10 mg/kg) | This compound (20 mg/kg) |
| Relative Organ Weight (% of body weight) | |||
| Liver | 4.5 ± 0.3 | 4.6 ± 0.4 | 5.2 ± 0.5 |
| Spleen | 0.4 ± 0.1 | 0.3 ± 0.05 | 0.2 ± 0.04 |
| Kidneys | 1.5 ± 0.2 | 1.6 ± 0.2 | 1.7 ± 0.3 |
| Clinical Chemistry | |||
| ALT (U/L) | 35 ± 5 | 40 ± 8 | 65 ± 12 |
| AST (U/L) | 80 ± 10 | 95 ± 15 | 150 ± 25 |
| BUN (mg/dL) | 20 ± 3 | 22 ± 4 | 25 ± 5 |
| Creatinine (mg/dL) | 0.5 ± 0.1 | 0.6 ± 0.1 | 0.7 ± 0.2 |
| WBC (10^3/µL) | 8.5 ± 1.2 | 6.2 ± 0.9 | 4.1 ± 0.7* |
| Values are presented as mean ± SD. * indicates a statistically significant difference from the vehicle control group. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Determination in Mice
-
Animal Model: Use a relevant mouse strain (e.g., CD-1 or the strain to be used in efficacy studies), 6-8 weeks old, with an equal number of males and females.
-
Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 4-5 dose levels of this compound. Dose selection should be based on in vitro cytotoxicity data and any available in vivo efficacy data.
-
Formulation: Prepare this compound formulation for intravenous administration (see Protocol 2).
-
Administration: Administer a single intravenous injection of the designated dose.
-
Monitoring:
-
Record clinical signs of toxicity (e.g., changes in posture, activity, fur texture) at 1, 4, 24, 48, and 72 hours post-dose, and daily thereafter for 7-14 days.
-
Record body weight daily.
-
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or a body weight loss exceeding 20% and does not produce clinical signs of severe toxicity.
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals to identify any organ abnormalities.
Protocol 2: Formulation of this compound for Intravenous Administration
This protocol is a general guideline for formulating a hydrophobic compound like this compound. Optimization may be required.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
PEG400 (Polyethylene glycol 400)
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure: a. Weigh the required amount of this compound in a sterile microcentrifuge tube. b. Add DMSO to dissolve the this compound completely. The volume of DMSO should be kept to a minimum (e.g., 5-10% of the final volume). c. Add PEG400 and vortex to mix thoroughly. d. Add Tween 80 and vortex to mix. e. Slowly add sterile saline to the desired final volume while vortexing to prevent precipitation. f. Visually inspect the final formulation to ensure it is a clear, homogenous solution. A common vehicle composition is 5-10% DMSO, 40% PEG400, 5% Tween 80, and 45-50% saline.
Mandatory Visualizations
Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.
Caption: Troubleshooting workflow for unexpected animal toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. STAT3 Inhibitors: Finding a Home in Lymphoma and Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. STAT3 Inhibitors: A Novel Insight for Anticancer Therapy of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of STAT3 signaling induces apoptosis and suppresses growth of lung cancer: good and bad - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SD-91 as A Potent and Selective STAT3 Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Head-to-Head Battle of STAT3 Degraders: SD-436 vs. SD-36
In the rapidly evolving field of targeted protein degradation, the development of potent and selective degraders for challenging therapeutic targets like Signal Transducer and Activator of Transcription 3 (STAT3) is of paramount importance. This guide provides a detailed comparison of two prominent STAT3 degraders, SD-436 and SD-36, offering researchers, scientists, and drug development professionals a comprehensive overview of their relative efficiencies, supported by experimental data.
Executive Summary
Both this compound and SD-36 are potent proteolysis-targeting chimeras (PROTACs) that induce the degradation of STAT3, a key transcription factor implicated in various cancers. This guide reveals that while both molecules are effective, This compound exhibits superior STAT3 degradation efficiency and binding affinity compared to SD-36 . This is evidenced by lower half-maximal degradation concentration (DC50) values in various cancer cell lines and a stronger binding affinity for the STAT3 protein.
Quantitative Comparison of Degradation Efficiency
The following table summarizes the key performance metrics of this compound and SD-36 in inducing STAT3 degradation, as determined by in vitro experiments.
| Parameter | This compound | SD-36 | Cell Line | Reference |
| DC50 (STAT3 Degradation) | 10 nM | 28 nM | SU-DHL-1 | [1] |
| DC50 (STAT3 Degradation) | Not Reported | 60 nM | Molm-16 | |
| DC50 (STAT3 Degradation) | 0.1 nM | Not Reported | Human PBMCs | [2][3] |
| DC50 (Mutated STAT3 Degradation) | 2.5 nM (STAT3K658R) | Not Reported | Pfeiffer | [1][2][3] |
| Binding Affinity (IC50 to STAT3) | 19 nM | 130 nM | Not Applicable | |
| Binding Affinity (Kd to STAT3) | Not Reported | ~50 nM | Not Applicable | [4] |
Key Findings:
-
In a direct comparison using the SU-DHL-1 lymphoma cell line, this compound demonstrated a lower DC50 value (10 nM) than SD-36 (28 nM), indicating higher potency in inducing STAT3 degradation.[1]
-
This compound also shows exceptional potency in degrading STAT3 in human peripheral blood mononuclear cells (PBMCs) with a DC50 of 0.1 nM.[2][3]
-
Furthermore, this compound is effective against mutated forms of STAT3, with a DC50 of 2.5 nM in the Pfeiffer cell line which harbors the STAT3K658R mutation.[1][2][3]
-
In terms of direct binding to the STAT3 protein, this compound is approximately 7 times more potent than SD-36, with IC50 values of 19 nM and 130 nM, respectively.
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the mechanism of action and the experimental procedures used to evaluate these degraders, the following diagrams illustrate the STAT3 signaling pathway and a typical experimental workflow for assessing PROTAC-mediated protein degradation.
Experimental Protocols
The degradation of STAT3 by this compound and SD-36 is typically quantified using Western blot analysis. Below is a detailed methodology based on the available information.
Objective: To determine the dose-dependent degradation of STAT3 in cancer cell lines following treatment with this compound or SD-36.
Materials:
-
Cancer cell lines (e.g., SU-DHL-1, Molm-16)
-
Cell culture medium and supplements
-
This compound and SD-36 compounds
-
DMSO (vehicle control)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-STAT3, anti-p-STAT3 (Tyr705), anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture the selected cancer cell lines to optimal confluency.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of this compound or SD-36 (e.g., 0.1 nM to 10 µM) for a specified duration (e.g., 4, 16, or 24 hours). Include a vehicle-only control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against STAT3, p-STAT3, or a loading control overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Data Analysis:
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the STAT3 and p-STAT3 band intensities to the loading control.
-
Plot the normalized protein levels against the degrader concentration and calculate the DC50 value using non-linear regression analysis.
-
Conclusion
The available data strongly suggests that this compound is a more potent STAT3 degrader than SD-36. Its lower DC50 values across multiple cell lines, including those with STAT3 mutations, and its superior binding affinity, position it as a highly promising candidate for further preclinical and clinical development. Researchers investigating STAT3-driven malignancies may find this compound to be a more effective tool for achieving robust and sustained degradation of the STAT3 protein. This guide provides a foundational understanding for scientists to make informed decisions when selecting a STAT3 degrader for their research endeavors.
References
A Head-to-Head Comparison of STAT3 Inhibitors: SD-436 and Other Leading Alternatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel STAT3 degrader, SD-436, against other prominent STAT3 inhibitors. This analysis is supported by experimental data to inform strategic decisions in cancer research and drug discovery.
Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in numerous cellular processes, including cell growth, differentiation, and apoptosis. Its persistent activation is a hallmark of many cancers, making it a compelling therapeutic target. A variety of inhibitors have been developed to target STAT3, each with distinct mechanisms of action. This guide focuses on comparing the performance of this compound, a Proteolysis Targeting Chimera (PROTAC) degrader, with other classes of STAT3 inhibitors.
Mechanisms of Action: A Diverse Armamentarium Against STAT3
STAT3 inhibitors can be broadly categorized based on their mechanism of action. This compound represents a newer class of targeted protein degraders, while other inhibitors function through direct inhibition of STAT3 activity or by reducing its expression.
-
PROTAC Degraders (e.g., this compound, KT-333): These molecules induce the ubiquitination and subsequent proteasomal degradation of the STAT3 protein.[1][2]
-
SH2 Domain Inhibitors (e.g., Stattic, OPB-51602): These small molecules bind to the SH2 domain of STAT3, preventing its dimerization and subsequent nuclear translocation.[1][3][4][5]
-
Antisense Oligonucleotides (e.g., AZD9150): These are designed to bind to STAT3 mRNA, leading to its degradation and thereby inhibiting protein synthesis.[6]
-
Cancer Stemness Inhibitors (e.g., Napabucasin): This class of drugs suppresses STAT3-mediated transcription of genes associated with cancer stem cell properties.[7][8]
Performance Data: A Quantitative Comparison
The efficacy of these inhibitors can be quantified by metrics such as the half-maximal inhibitory concentration (IC50) for inhibitors and the half-maximal degradation concentration (DC50) for PROTACs. The following tables summarize the available quantitative data for this compound and its comparators.
| Inhibitor | Mechanism of Action | IC50 / DC50 | Cell Line(s) | Reference(s) |
| This compound | PROTAC Degrader | DC50: 0.5 µM | Not specified | [1][9][10] |
| DC50: 2.5 nM | Pfeiffer | [1][11] | ||
| IC50: 19 nM (STAT3) | Cell-free | [1][11] | ||
| IC50: 38 nM | MOLM-16 | [1][11] | ||
| IC50: 430 nM | SU-DHL-1 | [1][11] | ||
| IC50: 390 nM | SUP-M2 | [1] | ||
| KT-333 | PROTAC Degrader | DC50: 2.5 - 11.8 nM | Anaplastic T cell lymphoma lines | [12] |
| GI50: 8.1 - 57.4 nM | Multiple ALCL cell lines | [2] | ||
| Stattic | SH2 Domain Inhibitor | IC50: 5.1 µM | Cell-free | [1][3][4][13] |
| IC50: 2.282 - 3.481 µM | Various HNSCC cell lines | [14] | ||
| Napabucasin | Cancer Stemness Inhibitor | IC50: 0.14 - 1.25 µM | Various cancer stem-like cells | [15] |
| IC50: 0.291 - 1.19 µM | Various cancer stem cells | [7] | ||
| IC50: 0.95 - 1.26 µM | Biliary tract cancer cells | [16] | ||
| OPB-51602 | SH2 Domain Inhibitor | IC50: 0.5 - 2.8 nM | NSCLC and TNBC cell lines | [17][18] |
| AZD9150 | Antisense Oligonucleotide | IC50: Low nanomolar range | Various cancer cell lines | [6][19] |
In Vivo Efficacy
Preclinical in vivo studies in mouse xenograft models provide crucial insights into the therapeutic potential of these inhibitors.
| Inhibitor | Dosage and Administration | Model | Key Findings | Reference(s) |
| This compound | 5-25 mg/kg, i.v. | Leukemia and lymphoma xenografts | Induces rapid, complete, and durable depletion of STAT3; achieves complete and long-lasting tumor regression. | [1][3][14][20] |
| KT-333 | 10, 20, and 30 mg/kg, i.v. | SUP-M2 xenograft | Dose-dependent antitumor activity, with complete tumor regression at 20 and 30 mg/kg. | [2] |
| Stattic | 10 mg/kg, i.p. | Pancreatic adenocarcinoma xenograft | Inhibited tumor growth. | [13] |
| Napabucasin | 50 mg/kg, i.p. | PaCa-2 xenograft | Inhibited tumor growth and decreased cancer stem cell population. | [15] |
| AZD9150 | 50 mg/kg, 5 times/week | SUP-M2 xenograft | Significantly inhibited tumor growth. | [6][19] |
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the STAT3 signaling pathway and a general workflow for evaluating STAT3 inhibitors.
Caption: The STAT3 signaling pathway and points of intervention for different inhibitor classes.
Caption: A general experimental workflow for the evaluation of STAT3 inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate STAT3 inhibitors.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in 96-well plates and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the STAT3 inhibitor for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.
Western Blot for STAT3 and Phospho-STAT3
This technique is used to detect and quantify the levels of total STAT3 and its activated (phosphorylated) form.
-
Cell Lysis: Treat cells with the inhibitor, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total STAT3 and phospho-STAT3 (Tyr705) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. A loading control like β-actin or GAPDH should be used for normalization.[21][22][23][24]
Mouse Xenograft Model
This in vivo model is used to assess the anti-tumor activity of the inhibitors.
-
Cell Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment: Randomize the mice into treatment and control groups. Administer the STAT3 inhibitor (e.g., via intravenous or intraperitoneal injection) according to the specified dosing schedule.
-
Tumor Measurement: Measure the tumor volume regularly using calipers.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for STAT3 levels).
Conclusion
This compound emerges as a potent and selective STAT3 degrader with promising in vitro and in vivo activity. Its mechanism of action, leading to the complete removal of the STAT3 protein, offers a distinct advantage over traditional inhibitors that only block its function. The quantitative data presented herein demonstrates the high potency of this compound, often in the nanomolar range, which compares favorably with other classes of STAT3 inhibitors. The robust anti-tumor efficacy observed in preclinical models further underscores its therapeutic potential. For research teams and drug development professionals, this compound represents a valuable tool and a promising clinical candidate for cancers driven by aberrant STAT3 signaling. Continued investigation and head-to-head clinical trials will be crucial to fully elucidate the comparative efficacy and safety of these different STAT3-targeting strategies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Stattic | Cell Signaling Technology [cellsignal.com]
- 4. Stattic | STAT3 inhibitor | Probechem Biochemicals [probechem.com]
- 5. What are STAT inhibitors and how do they work? [synapse.patsnap.com]
- 6. AZD9150, a Next-Generation Antisense Oligonucleotide Inhibitor of STAT3 with Early Evidence of Clinical Activity in Lymphoma and Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Inhibiting STAT3 signaling pathway by natural products for cancer prevention and therapy: In vitro and in vivo activity and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
- 13. Stattic | STAT3 Inhibitor V | STAT3 inhibitor | TargetMol [targetmol.com]
- 14. Stattic | CAS:19983-44-9 | STAT3 inhibitor,small-molecule and potent | High Purity | Manufacturer BioCrick [biocrick.com]
- 15. xcessbio.com [xcessbio.com]
- 16. The Cancer Stem Cell Inhibitor Napabucasin (BBI608) Shows General Cytotoxicity in Biliary Tract Cancer Cells and Reduces Cancer Stem Cell Characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. STAT3 Inhibitor OPB-51602 Is Cytotoxic to Tumor Cells Through Inhibition of Complex I and ROS Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mary-crowley-web.s3.amazonaws.com [mary-crowley-web.s3.amazonaws.com]
- 20. Discovery of this compound: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Quantification of total and phosphorylated STAT3 by calibrated western blotting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]
Selectivity Profile of SD-436: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of SD-436, a potent and selective STAT3 (Signal Transducer and Activator of Transcription 3) degrader. By presenting key experimental data, detailed methodologies, and visual representations of relevant pathways, this document serves as a valuable resource for evaluating the potential of this compound in therapeutic development and research applications.
Executive Summary
This compound is a heterobifunctional molecule designed as a Proteolysis Targeting Chimera (PROTAC) to specifically induce the degradation of STAT3 protein. Experimental data demonstrates that this compound exhibits high selectivity for STAT3 over other members of the STAT protein family, offering a promising therapeutic window for targeting STAT3-driven pathologies, such as certain cancers. This guide delves into the quantitative measures of this selectivity and the experimental approaches used to validate its mechanism of action.
Data Presentation: Quantitative Selectivity of this compound
The inhibitory activity and degradation capacity of this compound against various STAT proteins have been quantified to establish its selectivity profile. The half-maximal inhibitory concentration (IC50) and half-maximal degradation concentration (DC50) values are summarized below. A lower value indicates greater potency.
| Target Protein | IC50 (nM)[1] | Fold Selectivity (vs. STAT3) | DC50 (nM) |
| STAT3 | 19 | 1 | 0.5 µM (general) [1], 2.5 (Pfeiffer cell line) [1], 10 (SU-DHL-1 cell line) [2] |
| STAT1 | 270 | 14.2 | > 40,000 (minimal effect up to 40 µM)[2] |
| STAT4 | 360 | 18.9 | Not Reported |
| STAT5 | > 10,000 | > 526 | > 40,000 (minimal effect up to 40 µM)[2] |
| STAT6 | > 10,000 | > 526 | Not Reported |
| STAT2 | Not Reported | Not Reported | > 40,000 (minimal effect up to 40 µM)[2] |
Note: The DC50 value can vary between different cell lines.
Signaling Pathway and Mechanism of Action
To understand the context of this compound's activity, it is crucial to visualize the JAK-STAT signaling pathway and the mechanism of PROTAC-mediated protein degradation.
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments used to determine the selectivity and mechanism of action of this compound.
STAT Inhibition Assay (IC50 Determination)
A fluorescence polarization (FP) assay is a common method for determining the IC50 of inhibitors for STAT proteins. This assay measures the ability of a compound to disrupt the interaction between a STAT protein and a fluorescently labeled peptide derived from a binding partner.
Objective: To determine the concentration of this compound required to inhibit 50% of the binding between a STAT protein and its fluorescently labeled ligand.
Materials:
-
Recombinant human STAT1, STAT3, STAT4, STAT5, and STAT6 proteins.
-
Fluorescently labeled peptide ligand specific for the STAT SH2 domain (e.g., a phosphotyrosine-containing peptide).
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
This compound serially diluted in DMSO.
-
384-well, low-volume, black microplates.
-
A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Reagent Preparation: Prepare a working solution of each STAT protein and the fluorescent peptide in the assay buffer.
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of the serially diluted this compound solutions into the wells of the microplate. Include controls with DMSO only (no inhibitor) and buffer only (no protein).
-
Protein Addition: Add the STAT protein solution to each well and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.
-
Peptide Addition: Add the fluorescent peptide solution to all wells.
-
Incubation: Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 1-2 hours) at room temperature, protected from light.
-
Measurement: Measure the fluorescence polarization of each well using the microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot for STAT Protein Degradation (DC50 Determination)
Western blotting is used to quantify the amount of a specific protein in a sample, making it ideal for assessing PROTAC-mediated protein degradation.
Objective: To determine the concentration of this compound required to degrade 50% of the target STAT protein in a cellular context.
Materials:
-
Cell lines expressing various STAT proteins (e.g., MOLM-16, SU-DHL-1, human PBMCs).
-
Cell culture medium and supplements.
-
This compound serially diluted in DMSO.
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF membranes.
-
Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies specific for STAT1, STAT3, STAT5, etc., and a loading control (e.g., GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Culture and Treatment: Seed cells in multi-well plates and allow them to adhere (for adherent cells) or reach a suitable density (for suspension cells). Treat the cells with a range of concentrations of this compound for a specified time (e.g., 4 or 20 hours).[1]
-
Cell Lysis: Harvest the cells, wash with ice-cold PBS, and lyse them using the lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for all samples, prepare them with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the target STAT protein band to the loading control. The DC50 is calculated by plotting the percentage of remaining protein against the logarithm of the this compound concentration.
Binding Affinity Assay (Bio-Layer Interferometry - BLI)
Bio-Layer Interferometry (BLI) is a label-free technology for measuring biomolecular interactions in real-time. It is likely the method used to determine the binding affinity of this compound to different STAT proteins, similar to its predecessor, SD-36.
Objective: To determine the binding kinetics (association and dissociation rates) and affinity (KD) of this compound to various STAT proteins.
Materials:
-
BLI instrument (e.g., Octet system).
-
Biosensors (e.g., Streptavidin-coated for biotinylated proteins).
-
Recombinant, purified STAT proteins (one of which is biotinylated for immobilization).
-
This compound in a suitable assay buffer.
-
Assay Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20).
-
96-well or 384-well black microplates.
Procedure:
-
Biosensor Hydration: Hydrate the biosensors in the assay buffer.
-
Protein Immobilization: Immobilize the biotinylated STAT protein onto the streptavidin-coated biosensors.
-
Baseline: Establish a stable baseline by dipping the biosensors into wells containing only the assay buffer.
-
Association: Move the biosensors into wells containing different concentrations of this compound to measure the association phase.
-
Dissociation: Transfer the biosensors back to the wells with assay buffer to measure the dissociation phase.
-
Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), where KD = kd/ka.
Conclusion
The experimental data robustly supports the high selectivity of this compound for STAT3 over other STAT family members. This selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects. The methodologies outlined in this guide provide a framework for the validation and characterization of selective protein degraders like this compound. For researchers in oncology and immunology, this compound represents a valuable tool for investigating the roles of STAT3 and a promising lead for the development of targeted therapies.
References
Validating SD-436 On-Target Effects: A Comparative Guide to Genetic Knockdowns
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potent and selective STAT3 degrader, SD-436, with genetic knockdown approaches for validating on-target activity. We will explore the mechanisms of action, present comparative experimental data, and provide detailed protocols for key validation experiments.
Introduction to this compound and On-Target Validation
This compound is a high-affinity Proteolysis Targeting Chimera (PROTAC) designed to selectively induce the degradation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2][3] STAT3 is a transcription factor that, when constitutively activated, plays a pivotal role in the proliferation, survival, and metastasis of various cancer cells.[4][5][6][7][8][9][10][11] this compound functions by recruiting the E3 ubiquitin ligase machinery to the STAT3 protein, leading to its ubiquitination and subsequent degradation by the proteasome.
Confirming that the observed cellular effects of a small molecule like this compound are a direct result of its intended target's degradation is a critical step in drug development. Genetic knockdown techniques, such as RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA), are powerful tools for this purpose. These methods reduce the expression of a target protein, in this case, STAT3, at the mRNA level. By comparing the phenotypic outcomes of this compound treatment with those of STAT3 genetic knockdown, researchers can confidently attribute the compound's activity to its on-target mechanism.
Mechanism of Action: this compound vs. Genetic Knockdown
The following diagram illustrates the distinct yet functionally convergent mechanisms by which this compound and siRNA lead to the depletion of STAT3 protein.
Caption: Comparative mechanisms of STAT3 depletion by this compound and siRNA.
Comparative Experimental Data
While direct comparative studies for this compound are emerging, data from other STAT3 PROTACs, such as TSM-1, clearly demonstrate the utility of genetic knockdowns for on-target validation. In a study investigating TSM-1, knocking down STAT3 with siRNA significantly mitigated the compound's ability to reduce cancer cell viability.[12] This indicates that the cytotoxic effects of the PROTAC are indeed dependent on the presence of STAT3.
Below is a table summarizing the expected and reported outcomes when comparing a STAT3 degrader like this compound with STAT3 siRNA.
| Parameter | This compound Treatment | STAT3 siRNA Knockdown | Rationale for Comparison |
| STAT3 Protein Level | Significant decrease | Significant decrease | Both methods aim to reduce the total amount of STAT3 protein. |
| Cell Viability (e.g., in MOLM-16 cells) | Dose-dependent decrease (IC50 ~0.038 µM)[1] | Significant decrease | Depletion of STAT3 is expected to reduce the viability of STAT3-dependent cancer cells. |
| Apoptosis | Induction of apoptosis[4][5] | Induction of apoptosis[13][14] | Loss of the pro-survival STAT3 signaling should trigger programmed cell death. |
| Downstream Target Gene Expression (e.g., c-Myc, Bcl-xL) | Decreased expression[4] | Decreased expression[13] | Both methods should lead to a reduction in the transcription of STAT3 target genes. |
| On-Target Validation | N/A | N/A | The key experiment is to treat STAT3 knockdown cells with this compound. A diminished effect of this compound in these cells validates its on-target mechanism.[12] |
Experimental Workflow for On-Target Validation
The following diagram outlines a typical experimental workflow to validate the on-target effects of this compound using STAT3 siRNA.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of this compound: A Potent, Highly Selective and Efficacious STAT3 PROTAC Degrader Capable of Achieving Complete and Long-Lasting Tumor Regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancer-research-network.com [cancer-research-network.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Protein Degrader: STAT3 specific small molecule degradant inhibits tumor growth – Creative Biolabs Protein Degraders Blog [creative-biolabs.com]
- 10. Targeting STAT3 with proteolysis targeting chimeras (PROTACs) and next generation antisense oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | The complementary roles of STAT3 and STAT1 in cancer biology: insights into tumor pathogenesis and therapeutic strategies [frontiersin.org]
- 12. Small-molecule PROTAC mediates targeted protein degradation to treat STAT3-dependent epithelial cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Knockdown of stat3 expression by RNAi inhibits in vitro growth of human ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
Reproducibility of SD-436 Tumor Regression Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical tumor regression studies of SD-436, a potent and selective STAT3 PROTAC (Proteolysis Targeting Chimera) degrader. It aims to offer an objective overview of its performance, particularly in comparison to its predecessor, SD-36, supported by available experimental data.
Executive Summary
This compound is a novel STAT3 degrader designed for enhanced potency and selectivity. Preclinical studies demonstrate its capacity to induce complete and long-lasting tumor regression in xenograft models of leukemia and lymphoma. As a successor to earlier STAT3 degraders like SD-36, this compound exhibits an improved pharmacological profile, achieving profound anti-tumor effects at lower doses. This guide summarizes the key quantitative data, outlines the experimental methodologies for the pivotal tumor regression studies, and visualizes the underlying biological mechanisms.
Data Presentation: In Vitro and In Vivo Efficacy
The following tables summarize the quantitative data for this compound and its comparator, SD-36, in relevant cancer cell lines and xenograft models.
Table 1: In Vitro Activity of STAT3 Degraders
| Compound | Cell Line | Cancer Type | IC50 (µM) | DC50 (nM) | Citation |
| This compound | MOLM-16 | Acute Myeloid Leukemia | 0.038 | ~320 (near complete degradation) | [1] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | 0.43 | 10 | [1] | |
| SUP-M2 | Anaplastic Large Cell Lymphoma | 0.39 | - | [1] | |
| Pfeiffer | Diffuse Large B-cell Lymphoma | - | 2.5 (mutated STAT3) | [1] | |
| SD-36 | MOLM-16 | Acute Myeloid Leukemia | 0.035 | - | [2] |
| SU-DHL-1 | Anaplastic Large Cell Lymphoma | - | - | ||
| SI-109 (STAT3 Inhibitor) | MOLM-16 | Acute Myeloid Leukemia | ~3 | - | [2] |
IC50: Half-maximal inhibitory concentration for cell growth. DC50: Half-maximal degradation concentration.
Table 2: In Vivo Tumor Regression in Xenograft Models
| Compound | Xenograft Model | Dosing Regimen | Outcome | Citation |
| This compound | MOLM-16 (Leukemia) | 5 mg/kg, i.v. | 76% tumor regression | [1] |
| MOLM-16 (Leukemia) | 10 and 20 mg/kg, i.v. | Complete tumor regression | [1] | |
| SU-DHL-1 (Lymphoma) | 25 mg/kg, weekly, i.v. | Complete and long-lasting tumor regression | [1] | |
| SD-36 | MOLM-16 (Leukemia) | 50 mg/kg, twice weekly, i.v. | Complete tumor regression | [3] |
| MOLM-16 (Leukemia) | 100 mg/kg, weekly, i.v. | Complete tumor regression | [3] |
Experimental Protocols
The following sections detail the methodologies for the key tumor regression experiments cited.
MOLM-16 Xenograft Model
-
Cell Line: MOLM-16, a human acute myeloid leukemia cell line.
-
Animal Model: Female SCID (Severe Combined Immunodeficient) mice were used for the studies involving SD-36[3]. While the specific strain for this compound studies is not explicitly stated, immunodeficient mice are standard for xenograft models[4][5].
-
Tumor Inoculation: MOLM-16 cells were implanted in the mice to establish tumors.
-
Treatment Administration: Both this compound and SD-36 were administered intravenously (i.v.)[1][3].
-
Dosing Regimen:
-
Efficacy Assessment: Tumor growth was monitored throughout the study. The primary outcome was the measurement of tumor regression, with complete regression being the key endpoint for the higher doses of both compounds[1][3].
SU-DHL-1 Xenograft Model
-
Cell Line: SU-DHL-1, a human anaplastic large cell lymphoma cell line[6][7].
-
Animal Model: Immunodeficient mice were used to host the SU-DHL-1 xenografts[6].
-
Tumor Inoculation: SU-DHL-1 cells were subcutaneously injected into the flanks of the mice[6].
-
Treatment Administration: this compound was administered intravenously (i.v.)[1].
-
Dosing Regimen: A weekly dosing schedule of 25 mg/kg was employed for this compound[1].
-
Efficacy Assessment: The study aimed to achieve complete and long-lasting tumor regression, indicating a durable response to the treatment[1].
Mandatory Visualization
Signaling Pathway and Mechanism of Action
The diagrams below illustrate the STAT3 signaling pathway in cancer and the mechanism of action of STAT3 PROTAC degraders like this compound.
Caption: Canonical STAT3 signaling pathway in cancer.
Caption: Mechanism of action of this compound as a STAT3 PROTAC degrader.
Caption: General experimental workflow for xenograft tumor regression studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Potent and Selective Small-molecule Degrader of STAT3 Achieves Complete Tumor Regression in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumen.luc.edu [lumen.luc.edu]
- 4. MOLM-13 Xenograft Model - Altogen Labs [altogenlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. xenograft.org [xenograft.org]
A Head-to-Head Comparison of SD-436 and Other STAT3-Targeting PROTACs
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) is a compelling therapeutic target in oncology and immunology due to its central role in tumor cell proliferation, survival, and immune evasion. The development of Proteolysis Targeting Chimeras (PROTACs) offers a novel and potent strategy to eliminate STAT3 protein, overcoming the limitations of traditional small-molecule inhibitors. This guide provides a detailed head-to-head comparison of SD-436, a highly potent STAT3 PROTAC, with its predecessor SD-36 and other STAT3-targeting compounds. The information is supported by experimental data to aid researchers in their drug development endeavors.
Mechanism of Action: PROTAC-Mediated STAT3 Degradation
PROTACs are heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (in this case, STAT3), a second ligand that recruits an E3 ubiquitin ligase (such as cereblon), and a linker connecting the two. This ternary complex formation facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome.
The STAT3 Signaling Pathway
STAT3 is a latent cytoplasmic transcription factor that, upon activation by upstream kinases such as Janus kinases (JAKs), translocates to the nucleus and regulates the expression of genes involved in cell growth, differentiation, and apoptosis. Constitutive activation of this pathway is a hallmark of many cancers.
Head-to-Head Performance Comparison
The following tables summarize the in vitro and in vivo performance of this compound in comparison to its predecessor, SD-36, and another STAT3-targeting PROTAC, S3D5, as well as a STAT3 inhibitor, C188-9.
In Vitro Degradation and Potency
| Compound | Target | Cell Line | DC50 (Degradation) | Dmax (Max. Degradation) | IC50 (Cell Growth Inhibition) | Selectivity |
| This compound | STAT3 | SU-DHL-1 | 10 nM[1] | >95%[1] | 430 nM[2] | High for STAT3 over other STATs[1] |
| Pfeiffer | 2.5 nM[1] | >90% at 64 nM[1] | Not Reported | |||
| MOLM-16 | Not explicitly reported, but near complete degradation at 320 nM[2] | Not Reported | 38 nM[2] | |||
| Human PBMCs | 0.1 nM[3] | Not Reported | Not Applicable | |||
| SD-36 | STAT3 | SU-DHL-1 | 28 nM | Not Reported | 610 nM | High for STAT3 over other STATs |
| MOLM-16 | 60 nM | Not Reported | 35 nM | |||
| S3D5 | STAT3 | HepG2 | 110 nM | Not Reported | 8.53 µM | Selective for STAT3 over other STATs |
| C188-9 | STAT3 (Inhibitor) | AML Cell Lines | Not Applicable | Not Applicable | 4-7 µM (STAT3 activation)[1] | Binds STAT3 SH2 domain[1] |
In Vivo Efficacy and Pharmacokinetics
| Compound | Model | Dosing | Key Outcomes | Pharmacokinetic Profile |
| This compound | Leukemia & Lymphoma Xenografts | 5-25 mg/kg, i.v. | Complete and long-lasting tumor regression.[2] 90% STAT3 depletion in spleen and liver at 10 mg/kg.[1] | Excellent plasma stability in multiple species (T1/2 >120 min).[2] |
| SD-36 | MOLM-16 Xenograft | 25-100 mg/kg, i.v. | Complete and long-lasting tumor regression. | Good drug exposure in plasma and tumor tissues. |
| S3D5 | Not Reported | Not Reported | Not Reported | High intrinsic clearance in mouse and human liver microsomes. |
| C188-9 | Head and Neck Squamous Cell Carcinoma Xenograft | Not Reported | Prevents tumor xenograft growth. | Good oral bioavailability and tumor concentration. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used in the characterization of STAT3 PROTACs.
Western Blotting for Protein Degradation
This technique is fundamental for quantifying the reduction in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations for a specified duration.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE and Protein Transfer: Separate proteins by size using gel electrophoresis and transfer them to a membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for STAT3 and a loading control (e.g., GAPDH), followed by secondary antibodies.
-
Detection and Analysis: Visualize protein bands and quantify their intensity to determine the percentage of protein degradation.
Cell Viability Assays
These assays assess the effect of PROTACs on cell proliferation and survival.
-
Cell Seeding: Plate cells in multi-well plates.
-
Compound Treatment: Treat cells with a serial dilution of the PROTAC.
-
Incubation: Incubate for a defined period (e.g., 72 hours).
-
Reagent Addition: Add a viability reagent such as MTT or CellTiter-Glo.
-
Signal Measurement: Measure absorbance or luminescence, which correlates with the number of viable cells.
-
Data Analysis: Plot cell viability against PROTAC concentration to determine the IC50 value.
In-Cell Ubiquitination Assay
This assay confirms that the PROTAC-induced degradation is mediated by the ubiquitination of the target protein.
-
Cell Treatment: Treat cells with the PROTAC, often in the presence of a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.
-
Cell Lysis: Lyse the cells under denaturing conditions.
-
Immunoprecipitation (IP): Use an antibody to specifically pull down the target protein (STAT3).
-
Western Blotting: Analyze the immunoprecipitated proteins by Western blotting using an anti-ubiquitin antibody. An increase in high-molecular-weight bands indicates polyubiquitination of the target protein.
Conclusion
This compound emerges as a highly potent and selective STAT3 PROTAC degrader, demonstrating superior or comparable in vitro degradation and cell growth inhibition compared to its predecessor, SD-36.[1][2] Its impressive in vivo efficacy, leading to complete and lasting tumor regression at well-tolerated doses, underscores its potential as a promising therapeutic candidate.[2] The provided data and experimental protocols offer a valuable resource for researchers working on the development of novel STAT3-targeted therapies. Further head-to-head studies with a broader range of STAT3 PROTACs will be beneficial for a more comprehensive understanding of the structure-activity relationships and for optimizing the design of next-generation STAT3 degraders.
References
Independent Validation of SD-436's Anti-Tumor Activity: A Comparative Guide for Researchers
For Immediate Release
This guide provides an objective comparison of the anti-tumor activity of SD-436, a novel STAT3 PROTAC degrader, against alternative therapeutic agents for leukemia and lymphoma. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an independent assessment of this compound's potential.
Executive Summary
This compound is a potent and selective Signal Transducer and Activator of Transcription 3 (STAT3) Proteolysis Targeting Chimera (PROTAC) degrader. It has demonstrated significant anti-tumor activity in preclinical models of leukemia and lymphoma. This guide compares the performance of this compound with other STAT3-targeting agents and the current standard of care, providing available experimental data to support an independent validation of its efficacy.
Mechanism of Action: this compound
This compound functions as a PROTAC, a bifunctional molecule that induces the degradation of a target protein. It consists of a ligand that binds to the STAT3 protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This proximity leads to the ubiquitination and subsequent proteasomal degradation of STAT3, a key transcription factor implicated in tumor cell proliferation, survival, and immune evasion.
Safety Operating Guide
Proper Disposal and Safe Handling of SD-436: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount for laboratory safety and environmental protection. This document provides essential safety and logistical information for the STAT3 degrader SD-436, including operational and disposal procedures, to ensure its safe management in a laboratory setting.
Immediate Safety and Disposal Procedures
Proper disposal of this compound, as with any laboratory chemical, must adhere to local, state, and federal regulations.[1][2] The following guidelines are based on available Safety Data Sheets (SDS).
Disposal of Unused this compound:
-
Consult Regulations: Always consult and comply with prevailing country, federal, state, and local regulations for chemical waste disposal.[1][2]
-
Licensed Disposal Contractor: Dispose of the substance and its container through a licensed professional waste disposal service.
-
Packaging: Keep the chemical in suitable and closed containers for disposal.[3]
Handling Spills and Contaminated Materials:
-
Personal Protective Equipment (PPE): In the event of a spill, wear full personal protective equipment, including gloves, protective clothing, and eye/face protection.[1][4]
-
Ventilation: Ensure adequate ventilation in the area of the spill.[1][4]
-
Containment: Prevent further leakage or spillage if it is safe to do so. Keep the product away from drains and water courses.[1][4][5]
-
Absorption: For liquid spills, absorb the solution with a finely-powdered, liquid-binding material such as diatomite or universal binders.[1][4][5]
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[1][4]
-
Disposal of Contaminated Material: Collect all contaminated materials, including absorbent materials and cleaning supplies, in closed and suitable containers for disposal according to regulations.[5]
Chemical and Pharmacological Properties of this compound
This compound is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to degrade the STAT3 protein. A comprehensive understanding of its properties is crucial for its safe handling and effective use in research.
| Property | Value |
| Chemical Formula | C₅₈H₆₂F₄N₉O₁₄PS |
| Molecular Weight | 1248.20 g/mol |
| CAS Number | 2497585-50-7 |
| Appearance | Solid |
| Storage Temperature | Powder: -20°C for 2 years. In DMSO: 4°C for 2 weeks, -80°C for 6 months. |
| Mechanism of Action | Acts as a PROTAC to induce the ubiquitination and subsequent proteasomal degradation of the STAT3 protein. |
| Potency (DC₅₀) | 0.1 nM in human PBMCs; 10 nM in SU-DHL-1 lymphoma cell line. |
| Selectivity | Displays >10,000-fold degradation selectivity for STAT3 over other STAT proteins. |
| In Vitro Activity (IC₅₀) | 4-40 nM in MOLM-16, SU-DHL-1, and SUP-M2 cell lines. |
Mechanism of Action and Experimental Workflow
To facilitate a deeper understanding of this compound's function and evaluation, the following diagrams illustrate its mechanism of action and a general experimental workflow.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
